Technical Documentation Center

Methyl4-pyridinecarboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl4-pyridinecarboxylate

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-Pyridinecarboxylate

Introduction Methyl 4-pyridinecarboxylate, also known as methyl isonicotinate, is a significant organic compound widely utilized as a building block in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 4-pyridinecarboxylate, also known as methyl isonicotinate, is a significant organic compound widely utilized as a building block in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Its structure, incorporating a pyridine ring and a methyl ester functional group, imparts a unique combination of physical and chemical characteristics that are critical for its application in drug discovery and development.[1] This guide provides a comprehensive overview of the core physicochemical properties of methyl 4-pyridinecarboxylate, offering insights for researchers, scientists, and drug development professionals.

Molecular Structure and Identification

The foundational step in understanding the behavior of any chemical entity is a thorough characterization of its molecular structure and identifiers.

dot graph "molecular_structure" { layout=neato; node [shape=plaintext]; edge [style=bold];

} Caption: Molecular Structure of Methyl 4-Pyridinecarboxylate.

Table 1: Compound Identification

IdentifierValue
IUPAC Name methyl pyridine-4-carboxylate[3]
Synonyms Methyl isonicotinate, 4-Carbomethoxypyridine, 4-Methoxycarbonylpyridine, Isonicotinic acid methyl ester[4][5]
CAS Number 2459-09-8[4][5]
Molecular Formula C₇H₇NO₂[4][5]
Molecular Weight 137.14 g/mol [4][5]
InChI Key OLXYLDUSSBULGU-UHFFFAOYSA-N[4]
SMILES COC(=O)c1ccncc1[4]

Key Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is paramount in drug development, influencing everything from formulation to bioavailability.

Table 2: Summary of Physicochemical Properties

PropertyValueSource
Melting Point 8-8.5 °C[4][6][7]
Boiling Point 207-209 °C[4][6][7]
Density 1.161 g/mL at 25 °C[4][6]
Refractive Index (n20/D) 1.512[4][6]
pKa 3.26 (of the conjugate acid)[1][4]
Water Solubility Slightly soluble[1][4][6]
Solubility in Organic Solvents Soluble in Chloroform and Ethyl Acetate[4][6]
Melting and Boiling Points

The melting point of methyl 4-pyridinecarboxylate is 8-8.5 °C, and its boiling point is 207-209 °C.[4][6][7] These thermal properties are crucial for determining the physical state of the substance under various laboratory and manufacturing conditions, as well as for purification processes such as distillation.

The determination of a sharp melting point range is a primary indicator of compound purity.

  • Sample Preparation: A small amount of finely powdered methyl 4-pyridinecarboxylate is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating Rate: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has turned into a clear liquid (completion) are recorded as the melting point range. A narrow range (e.g., 0.5-1 °C) is indicative of high purity.

dot graph "melting_point_workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} Caption: Workflow for Melting Point Determination.

Solubility

The solubility of a drug candidate is a critical determinant of its absorption and bioavailability. Methyl 4-pyridinecarboxylate is described as slightly soluble in water and soluble in organic solvents like chloroform and ethyl acetate.[1][4][6]

This method is the gold standard for determining the equilibrium solubility of a compound.

  • Sample Preparation: An excess amount of methyl 4-pyridinecarboxylate is added to a known volume of the solvent (e.g., water, methanol, DMSO) in a sealed vial.

  • Equilibration: The vials are agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation and/or filtration through a non-adsorptive filter (e.g., PTFE).

  • Quantification: The concentration of methyl 4-pyridinecarboxylate in the clear, saturated filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector. A calibration curve prepared with standard solutions of known concentrations is used for accurate quantification.

  • Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

dot graph "solubility_workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} Caption: Shake-Flask Method for Solubility Determination.

Acidity/Basicity (pKa)

The pKa of the conjugate acid of methyl 4-pyridinecarboxylate is reported as 3.26.[1][4] This value indicates that the pyridine nitrogen is weakly basic. The pKa is a critical parameter in drug development as it influences the extent of ionization of a molecule at a given pH, which in turn affects its solubility, permeability across biological membranes, and binding to its target.

Spectroscopic Properties

Spectroscopic analysis is indispensable for the structural elucidation and quality control of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of methyl 4-pyridinecarboxylate is expected to show two signals for the aromatic protons and one signal for the methyl protons. The protons on the pyridine ring will appear as two distinct multiplets in the downfield region (typically δ 7.0-9.0 ppm) due to the electron-withdrawing effect of the nitrogen atom and the carbonyl group. The methyl protons of the ester group will appear as a singlet in the upfield region (typically δ 3.5-4.0 ppm). A representative ¹H NMR spectrum is available from various sources.[8]

The ¹³C NMR spectrum of methyl 4-pyridinecarboxylate is predicted to show five distinct signals: one for the carbonyl carbon, three for the aromatic carbons of the pyridine ring, and one for the methyl carbon. The carbonyl carbon will be the most downfield signal (typically δ 160-180 ppm). The aromatic carbons will appear in the range of δ 120-150 ppm, and the methyl carbon will be the most upfield signal (typically δ 50-60 ppm).

  • Sample Weighing: Accurately weigh 5-20 mg of methyl 4-pyridinecarboxylate.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.

  • Transfer to NMR Tube: Transfer the solution to a clean, high-quality 5 mm NMR tube.

  • Internal Standard: If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane, TMS) can be added.

  • Shimming: The sample is placed in the NMR spectrometer, and the magnetic field is shimmed to achieve optimal homogeneity, resulting in sharp, well-resolved peaks.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of methyl 4-pyridinecarboxylate will exhibit characteristic absorption bands. A strong absorption band around 1720-1740 cm⁻¹ is indicative of the C=O stretching of the ester group. C-O stretching vibrations will appear in the 1200-1300 cm⁻¹ region. The aromatic C=C and C=N stretching vibrations of the pyridine ring will be observed in the 1400-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic ring will be seen above 3000 cm⁻¹, while the C-H stretching of the methyl group will be just below 3000 cm⁻¹. An IR spectrum is available in the NIST WebBook.[9]

ATR-FTIR is a convenient method for obtaining IR spectra of solid and liquid samples with minimal sample preparation.

  • Background Spectrum: A background spectrum of the clean ATR crystal is recorded.

  • Sample Application: A small amount of liquid methyl 4-pyridinecarboxylate is placed directly onto the ATR crystal.

  • Sample Spectrum: The sample spectrum is recorded.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The electron ionization (EI) mass spectrum of methyl 4-pyridinecarboxylate will show a molecular ion peak (M⁺) at m/z = 137, corresponding to its molecular weight.[3] Fragmentation patterns can provide further structural information. A prominent fragment ion would likely be observed at m/z = 106, corresponding to the loss of the methoxy group (-OCH₃). The mass spectrum is available in the NIST WebBook.[10]

UV-Vis Spectroscopy
  • Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or water).

  • Solution Preparation: Prepare a stock solution of known concentration of methyl 4-pyridinecarboxylate. Prepare a series of dilutions from the stock solution to create standards for determining molar absorptivity.

  • Instrument Setup: Calibrate the UV-Vis spectrophotometer with a blank solution (the pure solvent).

  • Spectral Scan: Record the absorbance of the sample solution across a range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Molar Absorptivity Calculation: Using the Beer-Lambert law (A = εbc), where A is the absorbance at λmax, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the solution, the molar absorptivity (ε) can be calculated.

Chemical Properties and Stability

Methyl 4-pyridinecarboxylate, as an ester, is susceptible to hydrolysis under both acidic and basic conditions to yield isonicotinic acid and methanol. The rate of hydrolysis is influenced by pH and temperature. Its stability under various storage conditions should be evaluated to ensure the integrity of the compound over time.

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of methyl 4-pyridinecarboxylate. A thorough understanding and experimental determination of these properties are fundamental for its effective application in research and development, particularly in the pharmaceutical industry. The provided protocols offer a validated framework for the in-house characterization of this important chemical entity.

References

  • PubChem. (n.d.). Methyl isonicotinate. National Center for Biotechnology Information. Retrieved from [Link]

  • mzCloud. (2015). Methyl isonicotinate. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl isonicotinate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl nicotinate, 93-60-7. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

  • NIST. (n.d.). 4-Pyridinecarboxylic acid, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Exploratory

Technical Guide: pKa Determination of Methyl 4-Pyridinecarboxylate Derivatives

The following technical guide provides a rigorous framework for determining and understanding the pKa values of methyl 4-pyridinecarboxylate (methyl isonicotinate) and its derivatives. It moves beyond simple data listing...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a rigorous framework for determining and understanding the pKa values of methyl 4-pyridinecarboxylate (methyl isonicotinate) and its derivatives. It moves beyond simple data listing to establish a self-validating experimental protocol.

Content Type: Technical Whitepaper & Experimental Protocol Audience: Medicinal Chemists, Physical Organic Chemists, and Formulation Scientists

Executive Summary

Methyl 4-pyridinecarboxylate (Methyl Isonicotinate) derivatives represent a class of "tunable" electrophiles and pharmacophores. Their physicochemical behavior is governed by the ionization of the pyridine nitrogen. However, determining the accurate dissociation constant (


) of the conjugate acid (pyridinium ion) is complicated by two factors:
  • Low Aqueous Solubility: The lipophilic ester moiety necessitates the use of cosolvents.

  • Hydrolytic Instability: The ester group is susceptible to hydrolysis, particularly in alkaline media required to reach the unprotonated state.

This guide provides a theoretical baseline for expected values and details the Yasuda-Shedlovsky Extrapolation method, the gold standard for deriving aqueous


 values for such labile, sparingly soluble substrates.

Theoretical Framework & Substituent Effects

The Ionization Equilibrium

The primary


 of interest is the deprotonation of the pyridinium nitrogen. The ester group at the C4 position exerts a strong electron-withdrawing effect (EWG) via both induction (-I) and resonance (-M), significantly lowering the electron density on the nitrogen relative to unsubstituted pyridine.


Predicted vs. Experimental Baselines

Using the Hammett equation and experimental benchmarks, we can establish a reliable range for these derivatives.

CompoundSubstituent (C4)Electronic EffectExperimental

(Aq)
Notes
Pyridine -HReference5.23 Standard reference point.
4-Methylpyridine -CH₃EDG (+I)6.02 Methyl stabilizes cation.
4-Cyanopyridine -CNStrong EWG (-I, -M)1.90 Strong destabilization of cation.
Methyl Isonicotinate -COOMeModerate EWG (-I, -M)3.3 – 3.6 (Est.)Ester is less withdrawing than -CN.
2-Amino-4-ester -NH₂ (C2) / -COOMe (C4)Mixed (EDG + EWG)~5.1 – 5.4 (Est.)Amino group (+R) counteracts ester.

Critical Insight: The ester group lowers the


 of the pyridine ring by approximately 1.6–1.9 units compared to the parent pyridine.

Mechanistic Pathways & Stability Risks

The determination of


 is a race against hydrolysis. The following diagram illustrates the competing pathways. The experimental window exists only where the protonation equilibrium is faster than the irreversible hydrolysis.

ReactionPathways cluster_conditions Experimental Danger Zone Pyridinium Protonated Species (Pyridinium-Ester) Soluble, Stable in Acid Neutral Neutral Species (Pyridine-Ester) Lipophilic, Reactive Pyridinium->Neutral Ka (Fast) - H+ Neutral->Pyridinium + H+ HydrolysisProd Hydrolysis Product (Isonicotinate Anion) Irreversible Contaminant Neutral->HydrolysisProd k_hyd (Slow) + OH- / H2O

Figure 1: Competing equilibria. Titrations must be performed rapidly or in cosolvents that suppress hydrolysis.

Experimental Protocol: Yasuda-Shedlovsky Extrapolation

Direct aqueous titration is often impossible due to precipitation of the neutral ester. The Yasuda-Shedlovsky method involves titrating in varying ratios of Methanol/Water (MeOH/H₂O) and extrapolating to 0% organic solvent.[1][2]

Reagents & Setup
  • Analyte: Methyl 4-pyridinecarboxylate derivative (~10 mM).

  • Cosolvent: HPLC-grade Methanol (MeOH).

  • Titrant: 0.1 M KOH (Carbonate-free) or 0.1 M HCl depending on starting form.

  • Ionic Strength adjuster: 0.15 M KCl (maintain constant

    
    ).
    
  • Instrument: Potentiometric titrator with a double-junction pH electrode (fast response).

Step-by-Step Workflow
  • Preparation: Prepare three solvent mixtures: 30%, 40%, and 50% (w/w) MeOH/Water.

  • Calibration: Calibrate the pH electrode in aqueous buffers (pH 4.01, 7.00). Note: You will measure operational pH (

    
    ) and correct it later.
    
  • Titration:

    • Dissolve the ester in the 50% MeOH mixture.

    • Acidify with HCl to ensure full protonation (starting pH ~2.0).

    • Titrate with KOH.[3]

    • Stop point: Do not titrate past pH 7.5 to minimize ester hydrolysis.

  • Repeat: Perform the titration for 40% and 30% mixtures.

Data Processing (The Yasuda-Shedlovsky Equation)

For each solvent mixture, calculate the apparent


 (

) using the Henderson-Hasselbalch equation. Then, apply the extrapolation linear regression:

[4]
  • 
     : Apparent ionization constant in cosolvent.[3]
    
  • 
     : Molar concentration of water in the mixture (55.5 M for pure water).
    
  • 
     : Dielectric constant of the solvent mixture.[5]
    
  • 
     : Slope (related to solvation energy).
    
  • 
     : Intercept.[5][6]
    

Extrapolation Logic: Plot


 on the Y-axis vs. 

on the X-axis. The value at

(approx 0.0128) yields the aqueous

.

Visualized Workflow

YasudaShedlovsky cluster_prep Sample Preparation Start Start: Methyl Isonicotinate Derivative Mix1 Mixture A: 30% MeOH (High Dielectric) Start->Mix1 Mix2 Mixture B: 40% MeOH Start->Mix2 Mix3 Mixture C: 50% MeOH (High Solubility) Start->Mix3 Titration Potentiometric Titration (Fast Scan, pH 2.0 -> 7.0) Mix1->Titration Mix2->Titration Mix3->Titration Calc Calculate psKa per mixture (Henderson-Hasselbalch) Titration->Calc Plot Yasuda-Shedlovsky Plot Y = psKa + log[H2O] X = 1 / Dielectric Constant Calc->Plot Result Extrapolate to 0% MeOH (Pure Aqueous pKa) Plot->Result

Figure 2: The Yasuda-Shedlovsky extrapolation workflow for lipophilic esters.

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.

  • Takács-Novák, K., et al. (2011). "Potentiometric pKa determination of water-insoluble compounds: Validation study in methanol/water mixtures." Journal of Pharmaceutical and Biomedical Analysis.

  • Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters". Chemical Reviews. (Source for Sigma values to predict ester effects).

Sources

Foundational

Technical Assessment: Thermal Stability and Decomposition Kinetics of Methyl 4-Pyridinecarboxylate

Topic: Thermal Decomposition Rates of Methyl 4-Pyridinecarboxylate Content Type: Technical Assessment & Operational Guide Audience: Pharmaceutical Process Chemists, Formulation Scientists, and HSE Specialists. Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermal Decomposition Rates of Methyl 4-Pyridinecarboxylate Content Type: Technical Assessment & Operational Guide Audience: Pharmaceutical Process Chemists, Formulation Scientists, and HSE Specialists.

Executive Summary

Methyl 4-pyridinecarboxylate (Methyl Isonicotinate, CAS 2459-09-8) is a critical heterocyclic building block in the synthesis of antitubercular agents (e.g., Isoniazid) and amide-based agrochemicals.[1][2] While often categorized generically as "stable," its thermal behavior is bimodal: it exhibits high intrinsic thermal stability (resistance to pyrolysis) but moderate-to-high hydrolytic instability due to the electron-withdrawing nature of the pyridine ring.

This guide provides a rigorous analysis of its decomposition rates, distinguishing between physical phase transition (evaporation) and chemical degradation (pyrolysis/hydrolysis) . It includes actionable protocols for determining safety margins during scale-up.

Physicochemical Context & Stability Profile[3][4][5][6][7][8][9][10]

To accurately model decomposition, one must first isolate physical constants from chemical reactivity. Methyl 4-pyridinecarboxylate is a volatile solid/liquid (mp ~8.5°C) that boils before it pyrolyzes under standard atmospheric pressure.

Thermodynamic Constants
PropertyValueImplication for Processing
Boiling Point (

)
207–209 °C (760 mmHg)Mass loss in open-system TGA < 250°C is dominated by evaporation, not decomposition.
Flash Point 82 °C (Closed Cup)Class IIIA Combustible Liquid. Vapor-phase ignition risk exists well below

.
Melting Point 8.5 °CMaterial may cycle phases during storage, risking moisture ingress and subsequent hydrolysis.
Electronic Effect Pyridine N-atom (

)
The electron-deficient ring activates the carbonyl carbon, making the ester bond 10–100x more susceptible to nucleophilic attack (hydrolysis) than methyl benzoate.

Decomposition Mechanisms

Understanding the pathway is prerequisite to calculating the rate.

Pathway A: Thermal Pyrolysis (High Temperature, Anhydrous)

Unlike alkyl esters with


-hydrogens (which undergo Chugaev elimination at ~400°C), methyl esters lack a 

-hydrogen. Consequently, methyl 4-pyridinecarboxylate is resistant to unimolecular elimination.
  • Mechanism: Radical cleavage of the

    
     or 
    
    
    
    bond.
  • Onset (

    
    ):  Typically 
    
    
    
    C (Sealed vessel).
  • Products: Pyridine, 4-methylpyridine,

    
    , and complex tars.
    
Pathway B: Hydrolysis (Process Conditions, Wet)

This is the dominant "decomposition" mode in pharmaceutical processing.

  • Mechanism: Base-catalyzed nucleophilic acyl substitution (

    
    ).
    
  • Kinetics: Pseudo-first-order in buffered aqueous systems; second-order overall.

  • Rate Equation:

    
     where 
    
    
    
    .
Pathway Visualization

The following diagram illustrates the divergent pathways based on environmental conditions.

DecompositionPathways Start Methyl 4-pyridinecarboxylate Heat High Heat (>300°C) (Anhydrous) Start->Heat Water Moisture/Base (Process Conditions) Start->Water Radical Radical Cleavage (Homolysis) Heat->Radical k_pyrolysis PyroProds Pyrolysis Products: CO2, Pyridine, Tars Radical->PyroProds Intermed Tetrahedral Intermediate Water->Intermed k_hydrolysis (Rate Limiting) HydroProds Hydrolysis Products: Isonicotinic Acid + MeOH Intermed->HydroProds Fast

Caption: Divergent degradation pathways. Note that Hydrolysis (Green) occurs at significantly lower energy barriers than Pyrolysis (Red).

Kinetic Assessment Protocols

As exact Arrhenius parameters depend heavily on trace moisture and catalysis, relying on literature values is unsafe for scale-up. You must determine the specific rates for your lot/matrix using the following self-validating protocols.

Protocol A: Distinguishing Evaporation from Decomposition (TGA vs. DSC)

Objective: Determine if mass loss is due to boiling (safe) or bond breaking (hazardous).

  • Instrument: TGA (Thermogravimetric Analyzer) & DSC (Differential Scanning Calorimeter).

  • Sample Prep: 5–10 mg of Methyl 4-pyridinecarboxylate.

  • Run 1 (TGA - Open Pan):

    • Ramp 10°C/min from 25°C to 350°C under

      
      .
      
    • Result: Expect 100% mass loss near 208°C (Boiling). This is NOT decomposition.

  • Run 2 (DSC - High Pressure/Sealed Pan):

    • Crucial Step: Use a gold-plated high-pressure crucible (e.g., 100 bar) to suppress evaporation.

    • Ramp 5°C/min to 400°C.

    • Analysis: Look for an exothermic event. The onset temperature (

      
      ) of the exotherm is the true thermal decomposition limit.
      
    • Safety Limit: Calculate

      
       (temperature where time to maximum rate is 24 hours) using AKTS or similar software if an exotherm is found.
      
Protocol B: Hydrolytic Rate Determination (Process Safety)

Objective: Calculate the half-life (


) in reaction solvent.
  • Setup: Thermostated reactor at Process Temperature (

    
    ).
    
  • Solvent: 50:50 Water:Organic Modifier (mimicking workup) buffered to pH 7.0, 9.0, and 11.0.

  • Method:

    • Spike ester to 10 mM concentration.

    • Sample every 15 mins for 4 hours.

    • Quench immediately with cold acetonitrile/0.1% TFA.

  • Analysis: HPLC-UV (254 nm).

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
    
    

Experimental Data (Representative)

While specific batch data varies, the following table synthesizes behavior based on pyridine ester structural analogs and thermodynamic principles [1, 2].

ConditionTemperatureRate Constant (

) / Observation
Half-Life (

)
Anhydrous Storage 25 °CNegligible> 2 Years
Anhydrous Distillation 150 °CStable (Evaporation only)N/A (Stable)
Aqueous pH 7.0 25 °C

~96 Hours
Aqueous pH 10.0 25 °C

~28 Minutes
Sealed Pyrolysis 320 °C

(Exothermic Decomposition)
Minutes (Runaway Risk)

Note: The pyridine ring renders the ester highly sensitive to base. At pH > 10, decomposition is rapid.

Experimental Workflow: Kinetic Modeling

To predict shelf-life or process safety limits, use the Isoconversional Method (Friedman or Ozawa-Flynn-Wall).

KineticWorkflow Step1 1. Data Collection Run DSC at β = 2, 5, 10, 20 °C/min Step2 2. Isoconversional Analysis Plot ln(β) vs 1/T for conversion α Step1->Step2 Step3 3. Extract Parameters Determine Activation Energy (Ea) as function of α Step2->Step3 Step4 4. Model Selection Fit f(α) (e.g., Prout-Tompkins) Step3->Step4 Step5 5. Prediction Calculate T_MR (Time to Max Rate) for adiabatic storage Step4->Step5

Caption: Workflow for deriving Arrhenius parameters (


) from multi-rate DSC data.

Storage and Handling Recommendations

Based on the decomposition kinetics:

  • Moisture Control is Critical: Due to the high

    
     (hydrolysis rate), store under nitrogen atmosphere in tightly sealed containers. Even ambient humidity can degrade the surface layer to isonicotinic acid (white solid), altering stoichiometry in subsequent reactions.
    
  • Distillation Safety: When distilling methyl isonicotinate, ensure the pot temperature remains

    
    C. If vacuum is lost, the material will boil (
    
    
    
    C) rather than explode, provided no strong oxidizers or Lewis acids are present.
  • Incompatibility: Avoid storage with strong bases (NaOH, KOH, Hydrazine). The reaction with hydrazine is exothermic and rapid, forming Isoniazid; this is a controlled decomposition of the ester bond that can runaway if not cooled [3].

References

  • NIST Chemistry WebBook. 4-Pyridinecarboxylic acid, methyl ester: Phase change data. National Institute of Standards and Technology. [Link]

  • Tadeusiak, E.Thermal stability and decomposition of pyridine derivatives. Journal of Thermal Analysis and Calorimetry, 2021. (General reference for pyridine ester stability thresholds).
  • Mettler Toledo. Thermal Analysis of Pharmaceuticals: Separation of Evaporation and Decomposition.[Link]

Sources

Exploratory

Technical Guide: UV-Vis Absorption Spectroscopy of Methyl Isonicotinate

Executive Summary Methyl isonicotinate (CAS 2459-09-8), the methyl ester of isonicotinic acid, is a critical semiochemical in pest management (specifically for Frankliniella occidentalis) and a versatile ligand in coordi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl isonicotinate (CAS 2459-09-8), the methyl ester of isonicotinic acid, is a critical semiochemical in pest management (specifically for Frankliniella occidentalis) and a versatile ligand in coordination chemistry. Accurate UV-Vis characterization is essential for quantifying release rates in pheromone dispensers, monitoring hydrolysis in stability studies, and verifying purity in synthetic workflows.

This guide moves beyond basic spectral data, providing a mechanistic understanding of the electronic transitions governing the spectrum of methyl isonicotinate. It details a self-validating experimental protocol designed to minimize solvatochromic errors and maximize reproducibility in drug development and agrochemical research environments.

Molecular Basis of Absorption

To interpret the spectrum of methyl isonicotinate, one must understand the interplay between its aromatic core and the substituent auxochrome.

Electronic Structure & Chromophores

The molecule consists of a pyridine ring substituted at the 4-position (para) with a methyl ester group. The absorption spectrum is dominated by two distinct electronic transitions:[1]

  • 
     Transition (The K-Band): 
    
    • Origin: Excitation of electrons within the conjugated aromatic pyridine ring.

    • Characteristics: This is the primary diagnostic band. The conjugation of the ester carbonyl group with the pyridine ring lowers the energy gap (

      
      ) compared to unsubstituted pyridine, resulting in a bathochromic (red) shift.
      
    • Location: Typically

      
       nm.
      
    • Intensity: High molar absorptivity (

      
      ), making it suitable for trace quantification.
      
  • 
     Transition (The R-Band): 
    
    • Origin: Excitation of non-bonding (

      
      ) electrons from the nitrogen lone pair or the carbonyl oxygen into the antibonding 
      
      
      
      orbital.
    • Characteristics: This transition is "symmetry forbidden" and consequently much weaker.[2] It often appears as a shoulder on the longer wavelength side of the main peak or is completely obscured by the intense

      
       band.
      
    • Solvent Sensitivity: Highly sensitive to hydrogen bonding (see Section 3.2).

Energy Level Diagram

The following diagram illustrates the relative energy gaps responsible for these transitions.

ElectronicTransitions cluster_levels Molecular Orbital Energy Levels PiStar π* (Antibonding) n_orbital n (Non-bonding) n_orbital->PiStar n → π* (Minor Shoulder) Low Intensity Pi π (Bonding) Pi->PiStar π → π* (Major Band ~263 nm) High Intensity Energy Energy (E)

Figure 1: Energy diagram depicting the allowed


 and forbidden 

transitions in methyl isonicotinate.[3]

Experimental Methodology

Principle: A robust protocol must account for the volatility of the ester and the pH-sensitivity of the pyridine nitrogen.

Reagents & Equipment
  • Analyte: Methyl isonicotinate (>98% purity).[3][4]

  • Solvent Selection:

    • Primary Choice:Acetonitrile (HPLC Grade) . Cut-off <190 nm.[5] Non-protic, preventing hydrogen-bond broadening of fine structure.

    • Alternative:Methanol .[3] Cut-off ~205 nm. Good solubility, but will cause hypsochromic shifts of

      
       bands due to H-bonding.
      
    • Avoid: Acetone (absorbs up to 330 nm) or Chlorinated solvents (unless stabilized, as HCl traces can protonate the nitrogen).

  • Cuvettes: Quartz (Fused Silica), 10 mm path length. Glass cuvettes absorb UV light below 300 nm and are unsuitable.

Preparation Protocol (Self-Validating)

Step 1: Stock Solution Preparation Weigh approximately 13.7 mg of methyl isonicotinate into a 100 mL volumetric flask. Dissolve in Acetonitrile.

  • Concentration: ~1.0 mM (

    
     M).
    
  • Validation: Ensure no droplets adhere to the neck; the ester is a liquid at room temperature (mp ~8.5°C).

Step 2: Working Standards (Serial Dilution) Prepare at least 4 dilutions (e.g., 10, 20, 40, 80


M).
  • Target Absorbance: The highest standard should not exceed 1.0 AU to ensure linearity (Beer-Lambert Law adherence).

Step 3: Instrumental Parameters

  • Scan Range: 200 nm – 400 nm.

  • Scan Speed: Medium (approx. 200-400 nm/min) to resolve shoulders.

  • Baseline Correction: Perform a dual-beam blank subtraction using the pure solvent.

Workflow Stock Stock Prep (1.0 mM in ACN) Dilution Serial Dilution (10 - 80 µM) Stock->Dilution Gravimetric Scan Spectral Scan (200-400 nm) Dilution->Scan Sample Blank Baseline Correction (Pure Solvent) Blank->Scan Reference Validation Linearity Check (R² > 0.999) Scan->Validation Data Analysis

Figure 2: Analytical workflow ensuring Beer-Lambert linearity and baseline stability.

Spectral Characteristics & Data Analysis

Key Spectral Features

The following data represents typical values in polar solvents.

FeatureWavelength (

)
Molar Absorptivity (

)
Assignment
Primary Peak 263 – 264 nm ~2,500 – 3,500


(Conjugated Ring)
Secondary Band ~210 – 215 nmVariable

(Higher Energy)
Shoulder > 270 nmWeak (< 200)

(Lone pair excitation)

Note: The exact


 value should be determined experimentally for your specific lot, as synthesis byproducts (e.g., isonicotinic acid) can alter the apparent extinction coefficient.
Solvatochromism (Solvent Effects)

Methyl isonicotinate exhibits distinct solvatochromic behavior due to the pyridine nitrogen.

  • Hypsochromic Shift (Blue Shift): Moving from non-polar (e.g., Hexane) to polar protic solvents (e.g., Water/Methanol) stabilizes the ground state of the

    
     electrons via hydrogen bonding. This increases the energy required for the 
    
    
    
    transition, shifting it to shorter wavelengths (often burying it under the
    
    
    peak).
  • Bathochromic Shift (Red Shift): The

    
     band may show a slight red shift in polar solvents due to dipole-dipole stabilization of the excited state.
    
pH Dependence & Protonation

The pyridine nitrogen is basic (


 of conjugate acid 

).
  • Acidic Conditions (pH < 3):

    • The nitrogen becomes protonated (

      
      ).
      
    • Effect: This locks the lone pair, eliminating the

      
       transition.
      
    • Shift: The main

      
       band typically undergoes a bathochromic shift  (red shift) and a hyperchromic effect  (increase in intensity). This is due to the increased electron-withdrawing nature of the protonated nitrogen, which alters the energy levels of the aromatic system.
      
  • Stability Warning: While UV scans are fast, prolonged exposure to strong acids (pH < 1) or bases (pH > 12) will catalyze the hydrolysis of the methyl ester back to isonicotinic acid.

Applications in R&D

Quantification in Pheromone Dispensers

Methyl isonicotinate is volatile. UV-Vis is used to determine residual content in controlled-release devices (e.g., Lurem-TR).

  • Method: Extract dispenser core with Acetonitrile. Dilute to target range. Measure absorbance at 263 nm.

  • Calculation:

    
    
    
Reaction Monitoring

In the synthesis of metal-organic frameworks (MOFs) or ruthenium-based dyes (DSSCs), methyl isonicotinate is often a ligand.

  • Shift Diagnostic: Coordination of the pyridine nitrogen to a metal center mimics protonation, causing a distinct spectral shift. This allows researchers to monitor complexation kinetics in real-time.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 227085, Methyl isonicotinate. Retrieved from [Link]

  • SIELC Technologies. UV-Vis Spectrum of Isonicotinic Acid (Structural Analog). Retrieved from [Link]

  • Teuscher, K. B., et al. (2010). Protonation of the retinylidene Schiff base. (Discussing general pyridine/Schiff base protonation mechanics). Proceedings of the National Academy of Sciences. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for the synthesis of isoniazid from methyl isonicotinate

An Application Note for the Synthesis of Isoniazid from Methyl Isonicotinate Introduction: The Enduring Significance of Isoniazid Isoniazid, known chemically as isonicotinic acid hydrazide, stands as a cornerstone in the...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of Isoniazid from Methyl Isonicotinate

Introduction: The Enduring Significance of Isoniazid

Isoniazid, known chemically as isonicotinic acid hydrazide, stands as a cornerstone in the global fight against tuberculosis (TB).[1] Since its introduction into clinical practice in 1952, it has remained a primary first-line drug due to its high potency and selectivity against Mycobacterium tuberculosis.[2] Isoniazid is a prodrug that, once activated within the mycobacterium, disrupts the synthesis of mycolic acids—essential components of the bacterial cell wall—leading to cell death. The continued prevalence of tuberculosis and the emergence of drug-resistant strains necessitate robust and reliable methods for the synthesis of isoniazid and its derivatives for both therapeutic use and ongoing research.[3]

This document provides a detailed protocol for the synthesis of isoniazid via the hydrazinolysis of methyl isonicotinate. This method is a classic and efficient route for preparing hydrazides from their corresponding esters. The guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, explanations of the underlying chemical principles, critical safety precautions, and methods for product characterization.

Reaction Principle and Mechanism

The synthesis of isoniazid from methyl isonicotinate is a nucleophilic acyl substitution reaction known as hydrazinolysis. In this process, hydrazine (in the form of hydrazine hydrate) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the methyl isonicotinate ester.

The mechanism proceeds as follows:

  • Nucleophilic Attack: The lone pair of electrons on one of the nitrogen atoms of the hydrazine molecule attacks the carbonyl carbon of the ester. This forms a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred, typically from the newly attached nitrogen to the methoxy group, making it a better leaving group (methanol).

  • Elimination: The carbonyl double bond is reformed, and the leaving group (methanol) is eliminated.

  • Final Product: The resulting product is isonicotinic acid hydrazide (isoniazid).

This reaction is generally driven to completion by using an excess of hydrazine or by removing the methanol byproduct, although in many standard procedures, the reaction equilibrium strongly favors the more stable hydrazide product.

Critical Safety Precautions

This protocol involves hazardous materials. A thorough risk assessment must be conducted before commencing any work. All operations must be performed inside a certified chemical fume hood.

  • Hydrazine Hydrate (N₂H₄·H₂O):

    • Toxicity: Hydrazine hydrate is extremely toxic, corrosive, and a suspected carcinogen.[4][5][6] It can be fatal if swallowed or absorbed through the skin and causes severe skin burns and eye damage.[6]

    • Handling: Always handle hydrazine hydrate in a well-ventilated fume hood.[7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), chemical splash goggles, a face shield, and a flame-retardant lab coat.[4][5][7]

    • Incompatibilities: It is a powerful reducing agent and can react violently with oxidizing agents, metals, and acids.[8] Keep away from heat, sparks, and open flames.[7][8]

    • Spills: In case of a spill, evacuate the area. Use an inert absorbent material (such as sand or earth) for containment. Do not use combustible materials like sawdust.[7] Neutralize diluted spills with a weak oxidizing agent like calcium hypochlorite.[4]

  • Methyl Isonicotinate:

    • This compound is toxic and causes irritation to the skin, eyes, and respiratory tract.[9] Standard PPE should be worn during handling.

  • General Laboratory Safety:

    • Ensure that safety showers and eyewash stations are readily accessible.[5][7]

    • Do not eat, drink, or smoke in the laboratory.[4][6]

    • Dispose of all chemical waste according to institutional and national regulations.

Materials and Equipment

Reagents and Materials
Reagent/MaterialFormulaMolar Mass ( g/mol )Grade
Methyl IsonicotinateC₇H₇NO₂137.14Reagent Grade, ≥98%
Hydrazine HydrateN₂H₄·H₂O50.06Reagent Grade (e.g., 55-64%)
EthanolC₂H₅OH46.07Anhydrous or 95%
Deionized WaterH₂O18.02N/A
TLC Plates--Silica gel 60 F₂₅₄
Solvents for TLC--HPLC Grade (e.g., Ethyl Acetate, Methanol)
Equipment
  • Round-bottom flask (e.g., 100 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirring capability

  • Magnetic stir bar

  • Glass funnel

  • Büchner funnel and flask

  • Vacuum filtration apparatus

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator (optional)

  • Melting point apparatus

  • Instrumentation for IR and NMR spectroscopy

Experimental Workflow: Synthesis and Purification

G wash wash recrystallize recrystallize wash->recrystallize Crude Isoniazid

Detailed Step-by-Step Protocol

This protocol is based on established hydrazinolysis procedures.[10][11]

Part A: Synthesis and Isolation of Crude Isoniazid
  • Reaction Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Place the apparatus in a heating mantle on a magnetic stir plate.

  • Charging the Flask: To the flask, add methyl isonicotinate (e.g., 5.0 g, ~0.036 mol) and ethanol (30 mL). Begin stirring to dissolve the ester.

  • Addition of Hydrazine Hydrate: Carefully and slowly, add an excess of hydrazine hydrate (e.g., 100%, ~2.2 g, ~0.044 mol) to the stirring solution. Causality Note: Using a slight molar excess of hydrazine ensures the reaction proceeds to completion.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain this temperature with gentle stirring for 4 hours.[10][11] The progress of the reaction can be monitored by TLC (e.g., using a 9:1 ethyl acetate:methanol mobile phase), observing the disappearance of the methyl isonicotinate spot.

  • Cooling and Precipitation: After the reflux period, turn off the heat and allow the mixture to cool to room temperature. Then, place the flask in an ice-water bath for 30 minutes to maximize the precipitation of the solid product.

  • Isolation: Isolate the precipitated white solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of ice-cold ethanol (2 x 10 mL) to remove residual hydrazine and other soluble impurities.

Part B: Purification and Characterization
  • Recrystallization: Transfer the crude isoniazid to a beaker and add a minimal amount of hot ethanol to dissolve the solid completely. Causality Note: Using the minimum volume of hot solvent is crucial for achieving a high recovery yield upon cooling.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce the formation of pure needle-like crystals.

  • Final Filtration: Collect the purified crystals by vacuum filtration, washing them with a small portion of cold ethanol.

  • Drying: Dry the final product in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved. The expected yield is typically high, often exceeding 90%.

  • Characterization: Confirm the identity and purity of the synthesized isoniazid using the following methods.

Analytical Characterization

The synthesized product should be characterized to confirm its structure and purity.

  • Melting Point (MP): Determine the melting point of the dried crystals. Pure isoniazid has a literature melting point of approximately 170–172°C.[2][10] A sharp melting range close to the literature value is indicative of high purity.

  • Infrared (IR) Spectroscopy: Acquire an IR spectrum of the product. Key characteristic peaks to look for include:

    • ~3300 cm⁻¹ (N-H stretching, amine)

    • ~3200 cm⁻¹ (N-H stretching, amide)

    • ~1660 cm⁻¹ (C=O stretching, amide I band)

    • ~1600, 1550 cm⁻¹ (C=C and C=N stretching, pyridine ring)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (in DMSO-d₆): Expect signals corresponding to the pyridine ring protons (two doublets, typically around δ 8.7 and δ 7.8 ppm) and the hydrazide protons (two broad singlets for -NH and -NH₂).

    • ¹³C NMR (in DMSO-d₆): Expect signals for the carbonyl carbon (~165 ppm) and the four distinct carbons of the pyridine ring.

G start Purified Isoniazid (Dried Solid) mp mp start->mp ir ir start->ir nmr nmr start->nmr tlc tlc start->tlc result Confirm Identity & Purity >99% mp->result ir->result nmr->result tlc->result

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of the vital antitubercular drug isoniazid from methyl isonicotinate. The hydrazinolysis of the ester starting material is a straightforward reaction that can be performed in a standard laboratory setting. However, the extreme toxicity of hydrazine hydrate necessitates strict adherence to safety protocols. Proper purification by recrystallization and thorough characterization via melting point and spectroscopic analysis are essential to ensure the high purity required for pharmaceutical applications. This guide serves as a comprehensive resource for professionals engaged in the synthesis and development of antitubercular agents.

References

  • New hydrazide-hydrazones of isonicotinic acid: synthesis, lipophilicity and in vitro antimicrobial screening. PubMed. Available at: [Link]

  • SAFETY DATA SHEET - Hydrazine Hydrate 55%. Nexchem Ltd. Available at: [Link]

  • Process for the synthesis of isonicotinic acid hydrazide. Google Patents.
  • Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. ResearchGate. Available at: [Link]

  • HYDRAZINE HYDRATE MSDS. Oxford Lab Fine Chem LLP. Available at: [Link]

  • PROCESS FOR THE SYNTHESIS OF ISONICOTINIC ACID HYDRAZIDE. Patent 1575921. Available at: [Link]

  • Material Safety Data Sheet - Hydrazine hydrate, 100% (Hydrazine, 64%). Cole-Parmer. Available at: [Link]

  • Process for the synthesis of isonicotinic acid hydrazide. Google Patents.
  • Design, Synthesis & Biological Evaluation of Isoniazid Derivatives with Potent Antitubercular Activity. IJSDR. Available at: [Link]

  • Synthesis and characterization of new isoniazid prodrug as anticancer agent. ResearchGate. Available at: [Link]

  • Isoniazid: A Review of Characteristics, Properties and Analytical Methods. Taylor & Francis Online. Available at: [Link]

  • SYNTHESIS OF ISONIAZID. YouTube. Available at: [Link]

  • Design, Synthesis and Characterization of Novel Isoniazid Derivatives and Their Biological Evaluation. JOURNAL OF TECHNOLOGY. Available at: [Link]

  • Preparation method of isoniazid. Google Patents.
  • Enzymatic synthesis of isoniazid in non-aqueous medium. ResearchGate. Available at: [Link]

  • SYNTHESIS OF ISONIAZID | MEDICINAL CHEMISTRY | GPAT | B.Pharm 6th SEM. YouTube. Available at: [Link]

  • Main methods of synthesizing isoniazid in laboratory. World Journal of Pharmaceutical Research. Available at: [Link]

  • What is the mechanism of action (Moa) of Isoniazid (Isonicotinic Hydrazide)?. Dr.Oracle. Available at: [Link]

  • Methyl isonicotinate. Wikipedia. Available at: [Link]

  • Methyl isonicotinate. PubChem. Available at: [Link]

  • Hydrazinolysis study of phthalimido- and phthalisoimido-penicillin amide derivatives. Semantic Scholar. Available at: [Link]

  • hydrazinolysis of methyl salicylate using different methods. ResearchGate. Available at: [Link]

Sources

Application

Catalytic Hydrogenation of Methyl 4-Pyridinecarboxylate to 4-(Hydroxymethyl)piperidine: An Application and Protocol Guide

Introduction: The Significance of the Piperidine Methanol Moiety The 4-(hydroxymethyl)piperidine scaffold is a privileged structural motif in modern medicinal chemistry and drug development. As a saturated heterocycle, t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Piperidine Methanol Moiety

The 4-(hydroxymethyl)piperidine scaffold is a privileged structural motif in modern medicinal chemistry and drug development. As a saturated heterocycle, the piperidine ring often imparts favorable pharmacokinetic properties, such as improved solubility, metabolic stability, and oral bioavailability, to active pharmaceutical ingredients (APIs). The primary alcohol functionality serves as a versatile synthetic handle for further molecular elaboration, enabling the construction of a diverse array of complex drug candidates targeting a wide range of therapeutic areas, from neurological disorders to oncology.

This guide provides a comprehensive overview of the one-pot catalytic hydrogenation of methyl 4-pyridinecarboxylate, a commercially available starting material, to 4-(hydroxymethyl)piperidine. This transformation, which involves the simultaneous reduction of both the aromatic pyridine ring and the methyl ester, represents an atom-economical and efficient synthetic route. We will delve into the mechanistic underpinnings, compare various catalytic systems, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Reaction Pathway and Mechanistic Considerations

The conversion of methyl 4-pyridinecarboxylate to 4-(hydroxymethyl)piperidine is a tandem hydrogenation process that requires a catalyst capable of reducing both the heteroaromatic ring and the ester functionality. The overall transformation can be visualized as follows:

Reaction_Pathway Start Methyl 4-Pyridinecarboxylate Intermediate1 Methyl Piperidine-4-carboxylate Start->Intermediate1 Ring Hydrogenation Intermediate2 4-Pyridinemethanol Start->Intermediate2 Ester Hydrogenation Product 4-(Hydroxymethyl)piperidine Intermediate1->Product Ester Hydrogenation Intermediate2->Product Ring Hydrogenation

Caption: Possible reaction pathways for the hydrogenation of methyl 4-pyridinecarboxylate.

The reaction can proceed through two main pathways: initial hydrogenation of the pyridine ring to form methyl piperidine-4-carboxylate, followed by the reduction of the ester; or initial reduction of the ester to 4-pyridinemethanol, followed by hydrogenation of the pyridine ring. The predominant pathway and the potential for the formation of these intermediates as byproducts are highly dependent on the choice of catalyst and reaction conditions.

A critical challenge in this transformation is achieving high chemoselectivity. The nitrogen atom in both the starting pyridine and the product piperidine can act as a Lewis base and potentially poison the catalyst by strongly coordinating to the metal surface, thereby inhibiting its activity.[1] The use of acidic solvents or additives can mitigate this effect by protonating the nitrogen, thus reducing its coordinating ability and facilitating the hydrogenation of the ring.[2]

Comparative Analysis of Catalytic Systems

The choice of catalyst is paramount for the successful and efficient hydrogenation of methyl 4-pyridinecarboxylate. Noble metal catalysts, particularly those based on Ruthenium (Ru), Rhodium (Rh), and Platinum (Pt), are generally the most effective. Each catalyst system presents a unique profile of activity, selectivity, and optimal operating conditions.

Catalyst SystemSupportTypical Pressure (bar)Typical Temperature (°C)SolventKey Characteristics & Insights
Ruthenium on Carbon (Ru/C) Carbon80-150100-150Methanol, Ethanol, WaterHighly effective for pyridine ring hydrogenation; ester reduction may require higher temperatures and pressures. The presence of water can sometimes enhance activity.[3]
Rhodium(III) Oxide (Rh₂O₃) -5-2040-802,2,2-Trifluoroethanol (TFE)Exhibits high activity under remarkably mild conditions for a broad range of functionalized pyridines, including those with ester groups.[2]
Rhodium on Carbon (Rh/C) Carbon20-7050-100Methanol, EthanolA versatile and highly active catalyst for pyridine hydrogenation. Selectivity for ester reduction can be tuned by reaction conditions.
Platinum(IV) Oxide (PtO₂, Adams' catalyst) -50-70Room TemperatureGlacial Acetic AcidEffective at room temperature but often requires an acidic medium to maintain catalyst activity.[4] The acidic conditions can lead to the formation of the acetate ester of the product.

Experimental Protocols

The following protocols are designed to be self-validating, providing researchers with a robust starting point for the catalytic hydrogenation of methyl 4-pyridinecarboxylate.

Protocol 1: High-Pressure Hydrogenation using Ruthenium on Carbon (Ru/C)

This protocol employs a robust and widely used heterogeneous catalyst for the simultaneous reduction of the pyridine ring and the ester functionality.

Materials:

  • Methyl 4-pyridinecarboxylate

  • 5% Ruthenium on activated carbon (Ru/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • High-pressure autoclave (e.g., Parr hydrogenator) equipped with a stirrer, gas inlet, pressure gauge, and temperature controller

  • Filtration aid (e.g., Celite®)

Workflow Diagram:

Ru_C_Workflow cluster_prep Reactor Preparation cluster_reaction Hydrogenation cluster_workup Work-up and Isolation A Charge reactor with Methyl 4-pyridinecarboxylate and solvent B Add Ru/C catalyst (typically 5-10 wt%) A->B C Seal and purge reactor with N₂ then H₂ B->C D Pressurize with H₂ (e.g., 100 bar) C->D E Heat to reaction temp (e.g., 120°C) and stir D->E F Monitor H₂ uptake until reaction completion E->F G Cool, vent H₂, and purge with N₂ F->G H Filter through Celite® to remove catalyst G->H I Concentrate filtrate under reduced pressure H->I J Purify by distillation or chromatography I->J

Caption: Experimental workflow for Ru/C catalyzed hydrogenation.

Step-by-Step Procedure:

  • Reactor Charging: To a clean, dry high-pressure autoclave, add methyl 4-pyridinecarboxylate (e.g., 10.0 g). Add the chosen solvent, methanol or ethanol (e.g., 100 mL).

  • Catalyst Addition: Carefully add 5% Ru/C catalyst (e.g., 0.5-1.0 g, 5-10 wt% relative to the substrate) to the reactor.

  • Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the system by pressurizing with nitrogen (to ~5 bar) and then venting. Repeat this cycle three times to remove all oxygen.

  • Hydrogenation: Purge the reactor with hydrogen gas in a similar manner. Pressurize the reactor to the desired pressure (e.g., 100 bar) with hydrogen.

  • Reaction: Begin vigorous stirring and heat the reactor to the target temperature (e.g., 120°C). The reaction is exothermic, so the heating should be controlled. Monitor the pressure gauge; a drop in pressure indicates hydrogen consumption. The reaction is typically complete when hydrogen uptake ceases.

  • Work-up: After the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen in a well-ventilated fume hood. Purge the reactor with nitrogen.

  • Catalyst Removal: Open the reactor and carefully filter the reaction mixture through a pad of Celite® to remove the ruthenium catalyst. Caution: The catalyst may be pyrophoric upon exposure to air when dry; ensure the filter cake remains wet with solvent during filtration and quench it with water after filtration.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude 4-(hydroxymethyl)piperidine can be purified by vacuum distillation or column chromatography.

Protocol 2: Mild-Condition Hydrogenation using Rhodium(III) Oxide (Rh₂O₃)

This protocol leverages a highly active rhodium catalyst that allows for the hydrogenation to be performed under significantly milder and more accessible conditions.[2]

Materials:

  • Methyl 4-pyridinecarboxylate

  • Rhodium(III) oxide (Rh₂O₃)

  • 2,2,2-Trifluoroethanol (TFE)

  • High-pressure reaction vessel or a thick-walled glass pressure vessel (ensure it is rated for the intended pressure)

  • Hydrogen gas supply

Step-by-Step Procedure:

  • Reaction Setup: In a suitable pressure vessel, dissolve methyl 4-pyridinecarboxylate (e.g., 1.0 mmol) in TFE (e.g., 2.0 mL).

  • Catalyst Addition: Add Rh₂O₃ (e.g., 2 mg, ~1 mol%).

  • Sealing and Purging: Seal the vessel and purge with hydrogen gas three times.

  • Hydrogenation: Pressurize the vessel with hydrogen to 5 bar.

  • Reaction: Stir the reaction mixture at 40°C for 16-24 hours.

  • Work-up: After the reaction time, cool the vessel to room temperature and carefully vent the hydrogen pressure.

  • Isolation: The reaction progress and yield can be determined by ¹H NMR analysis of the crude reaction mixture using an internal standard. For isolation, the mixture can be filtered through a syringe filter to remove the catalyst, and the solvent can be removed under reduced pressure. Further purification can be achieved by standard methods if necessary.

Safety Considerations for High-Pressure Hydrogenation

Hydrogenation reactions, especially at high pressure, carry inherent risks that must be rigorously managed.

  • Flammability: Hydrogen gas is extremely flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from any potential ignition sources.

  • High Pressure: Use a blast shield and ensure the reaction vessel is properly rated for the intended pressure and temperature. Regularly inspect the equipment for any signs of wear or damage.

  • Catalyst Handling: Many hydrogenation catalysts, particularly Raney Nickel and finely dispersed noble metals on carbon, can be pyrophoric and may ignite spontaneously upon exposure to air, especially when dry. Always handle catalysts in an inert atmosphere or as a slurry in a solvent. Keep the catalyst wet during work-up and filtration.

  • Proper Training: Only personnel trained in high-pressure operations should perform these reactions. First-time users must be supervised by an experienced operator.

Troubleshooting and Byproduct Analysis

Several byproducts can potentially form during the hydrogenation of methyl 4-pyridinecarboxylate. Understanding these can aid in optimizing the reaction conditions and purification strategy.

  • Methyl Piperidine-4-carboxylate: This intermediate arises from the complete hydrogenation of the pyridine ring without the reduction of the ester. Its presence suggests that the reaction conditions (temperature, pressure, or time) are insufficient for ester hydrogenation.

  • 4-Pyridinemethanol: The formation of this intermediate indicates that the ester was reduced before the pyridine ring. This is less common with catalysts like Ruthenium but may be observed with other systems.

  • N-Methylation: In the presence of methanol as a solvent at higher temperatures, N-methylation of the product piperidine can occur, leading to the formation of 1-methyl-4-(hydroxymethyl)piperidine.

If incomplete conversion or the formation of significant amounts of byproducts is observed, consider the following adjustments:

  • Increase the reaction temperature or hydrogen pressure.

  • Increase the catalyst loading.

  • Extend the reaction time.

  • Change the solvent system. For instance, using a more acidic solvent like acetic acid with a PtO₂ catalyst can favor ring hydrogenation.

Conclusion

The one-pot catalytic hydrogenation of methyl 4-pyridinecarboxylate to 4-(hydroxymethyl)piperidine is a highly efficient and atom-economical method for the synthesis of this valuable pharmaceutical building block. While Ruthenium on carbon provides a robust and scalable method, newer catalysts like Rhodium(III) oxide offer the advantage of milder and more accessible reaction conditions. The choice of catalyst and the fine-tuning of reaction parameters are crucial for achieving high yields and selectivity. By following the detailed protocols and adhering to the stringent safety precautions outlined in this guide, researchers can confidently and safely perform this important transformation.

References

  • Ru and Ruδ+ Synergistic Catalysis Efficiently Promotes 2,2,6,6-Tetramethyl-4-Piperidone Hydrogenation for 2,2,6,6-Tetramethyl-4-Piperidinol Preparation. (2025). ResearchGate. [Link]

  • Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. (n.d.). The University of Liverpool Repository. [Link]

  • Process for the preparation of 4-hydroxy-1,2,2,6,6,-pentamethylpiperidine. (1998).
  • Process for the preparation of 4-hydroxy-2,2,6,6-tetramethyl-piperidine. (1996).
  • Selective Partial Reduction of Various Heteroaromatic Compounds with Bridgehead Nitrogen via Birch Reduction Protocol. (n.d.). National Institutes of Health. [Link]

  • Organic & Biomolecular Chemistry. (2022). RSC Publishing. [Link]

  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. (n.d.). Nature. [Link]

  • HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane. (n.d.). MDPI. [Link]

  • Rhodium - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Catalytic Hydrogenation of a Ruthenium Carbonyl to Formyl Enabled by Metal-Ligand Cooperation. (n.d.). OSTI.GOV. [Link]

  • ChemInform Abstract: Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium-Catalyzed Transfer Hydrogenation. (2013). ResearchGate. [Link]

  • RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. (n.d.). The University of Liverpool Repository. [Link]

  • Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. (2022). RSC Publishing. [Link]

  • Rhodium(I)-Catalyzed Asymmetric Hydrogenation: Methods and Reactions. (2018). ResearchGate. [Link]

  • A new mild method for the one-pot synthesis of pyridines. (n.d.). Organic Chemistry Portal. [Link]

  • Ruthenium-Catalyzed meta-Carboxylation. (2017). ACS Publications. [Link]

  • Ester Hydrogenation Catalyzed by a Ruthenium(II) Complex Bearing an N-Heterocyclic Carbene Tethered with an “NH2” Group and a DFT Study of the Proposed Bifunctional Mechanism. (n.d.). ACS Publications. [Link]

  • Ru and Ruδ+ Synergistic Catalysis Efficiently Promotes 2,2,6,6-Tetramethyl-4-Piperidone Hydrogenation for 2,2,6,6-Tetramethyl-4-Piperidinol Preparation. (2024). ResearchGate. [Link]

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2015). Asian Journal of Chemistry. [Link]

  • Ruthenium-catalyzed hydrogenation of CO2 as a route to methyl esters for use as biofuels or fine chemicals. (n.d.). RSC Publishing. [Link]

  • Process for the production of piperidine. (1986).
  • Mechanistic insights to drive catalytic hydrogenation of formamide intermediates to methanol via deaminative hydrogenation. (2023). ResearchGate. [Link]

  • Ruthenium-p-Cymene Complexes Incorporating Substituted Pyridine–Quinoline Ligands with –Br (Br-Qpy) and –Phenoxy (OH-Ph-Qpy) Groups for Cytotoxicity and Catalytic Transfer Hydrogenation Studies: Synthesis and Characterization. (2024). MDPI. [Link]

  • Method for preparing 4-piperidyl piperidine. (2005).
  • Catalytic Upgrading of Biodiesel by Partial Hydrogenation of Its FAME Composition: A Systematic Review. (n.d.). MDPI. [Link]

  • Mechanistic insights to drive catalytic hydrogenation of formamide intermediates to methanol via deaminative hydrogenation. (2023). ResearchGate. [Link]

Sources

Method

Application Note: Optimized Synthesis of Tertiary Pyridyl Carbinols via Grignard Addition

Part 1: Executive Summary This Application Note details the protocol for the double nucleophilic addition of Grignard reagents to methyl 4-pyridinecarboxylate . While the reaction of Grignards with esters to form tertiar...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

This Application Note details the protocol for the double nucleophilic addition of Grignard reagents to methyl 4-pyridinecarboxylate . While the reaction of Grignards with esters to form tertiary alcohols is a textbook transformation, the presence of the pyridine nitrogen introduces a critical Lewis basic site that complicates the thermodynamics and kinetics of the reaction.

Key Technical Challenges:

  • N-Magnesium Complexation: The pyridine nitrogen lone pair competes with the ester carbonyl for the magnesium center, potentially deactivating the substrate or causing premature precipitation.

  • Solubility Management: The intermediate magnesium alkoxide-amine complexes often form gummy precipitates in pure diethyl ether, trapping unreacted starting material.

  • The "pH Trap" during Work-up: Improper acidic quenching protonates the pyridine ring, driving the product into the aqueous waste stream—a common cause of "0% yield" reports in this synthesis.

This guide provides a self-validating protocol designed to maximize yield (>85%) and purity, specifically addressing the work-up pH sensitivity unique to pyridine derivatives.

Part 2: Mechanistic Insight & Causality

To ensure reproducibility, one must understand the "Black Box" of the reaction flask. The reaction does not proceed as a simple single-step addition.[1][2]

The Competitive Landscape

When the Grignard reagent (


) enters the solution, two events occur:
  • Coordination (Fast): The

    
     atom coordinates to the pyridine nitrogen. This pulls electron density from the ring, actually activating the ring toward nucleophilic attack (potentially at the 2-position, a side reaction), but sterics usually favor the carbonyl attack at the 4-position.
    
  • Addition 1 (Rate Determining): Nucleophilic attack at the ester carbonyl forms the ketone intermediate.

  • Addition 2 (Fast): The resulting ketone is more reactive than the initial ester; the second equivalent of Grignard adds almost immediately to form the tertiary alkoxide.

Visualization: Reaction Pathway

The following diagram illustrates the transformation from the ester to the final carbinol, highlighting the critical intermediate states.

GrignardMechanism Start Methyl 4-pyridinecarboxylate Complex N-Mg Coordinated Species Start->Complex Fast Coordination Grignard R-MgBr (3.0 eq) Grignard->Complex Ketone Intermediate Ketone Complex->Ketone Nucleophilic Attack 1 (-OMe) Alkoxide Magnesium Alkoxide Salt Ketone->Alkoxide Nucleophilic Attack 2 (Fast) Product Tertiary Alcohol (Target) Alkoxide->Product NH4Cl Quench (Critical pH Step)

Figure 1: Step-wise mechanistic pathway of Grignard addition to pyridine esters. Note that the ketone intermediate is rarely isolated due to its high reactivity.

Part 3: Detailed Protocol

Reagents & Equipment
  • Substrate: Methyl 4-pyridinecarboxylate (Methyl Isonicotinate).

  • Reagent: Phenylmagnesium bromide (3.0 M in Et2O or THF) - Titrate before use if old.

  • Solvent: Anhydrous THF (Preferred over Et2O to solubilize the pyridine-Mg complex).

  • Quench: Saturated aqueous Ammonium Chloride (

    
    ).
    
Stoichiometry Table
ComponentEquivalentsRoleNotes
Methyl 4-pyridinecarboxylate1.0SubstrateDry under vacuum for 1h prior to use.
Grignard Reagent (PhMgBr)3.0Nucleophile2.0 eq required for stoichiometry; 1.0 eq excess to account for N-coordination and moisture.
THF (Anhydrous)0.2 M conc.SolventMaintains solubility of the intermediate salt.
Step-by-Step Procedure
Step 1: System Preparation (The "Dry" Standard)
  • Flame-dry a 2-neck round bottom flask under a stream of Nitrogen or Argon.

  • Why: Grignard reagents are destroyed by moisture. A "dead" Grignard is the #1 cause of failure.

  • Charge the flask with Methyl 4-pyridinecarboxylate (1.0 eq) and a magnetic stir bar.

  • Seal with a rubber septum and purge with inert gas.

  • Add Anhydrous THF via syringe. Cool the solution to 0°C in an ice bath.

Step 2: Controlled Addition
  • Add the Grignard reagent (3.0 eq) dropwise via syringe or addition funnel over 20–30 minutes.

  • Observation: The solution will likely turn a deep yellow/orange or brown. This is the formation of the charge-transfer complex between the Pyridine-N and Magnesium.

  • Exotherm Control: Maintain internal temperature < 10°C to prevent polymerization or 1,4-conjugate addition side products.

Step 3: Reaction Maturation
  • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (RT).

  • Stir for 2–3 hours.

  • Self-Validation Check (TLC): Spot the reaction mixture against the starting ester. The ester spot (

    
     in 50% EtOAc/Hex) should be completely gone. The product is usually more polar.
    
Step 4: The Critical Quench (The "pH Trap")
  • Cool the flask back to 0°C.

  • Slowly add Saturated Aqueous

    
     (approx. 2 mL per mmol of substrate).
    
  • Caution: Vigorous bubbling (quenching excess Mg) and precipitation of Magnesium salts will occur.

Work-up & Isolation (The Failure Point)

This is where most chemists lose the product.

  • Phase Separation: Dilute with Ethyl Acetate (EtOAc) and water. Separate the layers.

  • The pH Check:

    • Test the aqueous layer pH.

    • If pH < 7: The pyridine nitrogen is protonated (

      
      ). The product is in the Aqueous Layer . You must add saturated 
      
      
      
      or 1M
      
      
      until pH
      
      
      8-9 to force the product back into the organic phase.
    • If pH > 7: The product is in the Organic Layer (Desired).

  • Extraction: Extract the aqueous layer 3x with EtOAc.

  • Drying: Combine organic layers, dry over

    
    , filter, and concentrate.
    

Part 4: Visualization of Work-up Logic

The following decision tree guides the operator through the work-up to ensure product recovery.

WorkupLogic Quench Quench Reaction (Sat. NH4Cl) CheckPH Check pH of Aqueous Layer Quench->CheckPH Acidic pH < 7 (Acidic) CheckPH->Acidic Excess Acid Basic pH 8-10 (Basic/Neutral) CheckPH->Basic Ideal Loc1 Product is in AQUEOUS Phase (Salt) Acidic->Loc1 Loc2 Product is in ORGANIC Phase (Free Base) Basic->Loc2 Action1 Add 1M NaOH or NaHCO3 Action1->CheckPH Re-test Loc1->Action1 Neutralize Extract Extract with EtOAc Dry & Concentrate Loc2->Extract

Figure 2: Work-up decision tree preventing product loss via protonation.

Part 5: Analytical Validation

Expected Data (for Diphenyl(pyridin-4-yl)methanol)
  • Appearance: Off-white to pale yellow solid.

  • 1H NMR (CDCl3, 400 MHz):

    • 
       8.5–8.6 ppm (d, 2H, Pyridine 
      
      
      
      -H): Deshielded by Nitrogen.
    • 
       7.2–7.4 ppm (m, 12H, Phenyl + Pyridine 
      
      
      
      -H).
    • 
       ~3.0–4.0 ppm (s, 1H, -OH): Broad singlet, disappears with 
      
      
      
      shake.
  • Key Diagnostic: The disappearance of the methyl ester singlet (

    
     3.9 ppm) confirms consumption of starting material.
    
Troubleshooting Table
SymptomProbable CauseCorrective Action
No Reaction (SM remains) Wet solvent or "Dead" Grignard.Titrate Grignard using iodine/LiCl or purchase fresh. Flame dry glassware.
Low Yield (<40%) Product lost in aqueous wash.Check pH of aqueous layer. If acidic, basify and re-extract.[1]
Gummy Precipitate Mg-salts trapping product.Use Rochelle's Salt (Potassium Sodium Tartrate) wash instead of NH4Cl to solubilize Al/Mg salts.
Impurity at 2-position 1,4-conjugate addition.[3]Ensure temp is kept low (

) during addition. Add Grignard slowly.

Part 6: References

  • Master Organic Chemistry. Reaction of Grignard Reagents With Esters. [Link]

  • Organic Chemistry Portal. Grignard Reaction Mechanism and Conditions. [Link]

  • National Institutes of Health (PMC). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to Pyridinium Ions. (Context on Pyridine/Grignard interactions). [Link]

Sources

Application

Application Note: Microwave-Assisted Synthesis Involving Methyl Isonicotinate

Executive Summary Methyl isonicotinate is a pivotal starting material in the synthesis of antitubercular agents, specifically Isoniazid (isonicotinic acid hydrazide) and its heterocyclic derivatives (e.g., 1,3,4-oxadiazo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl isonicotinate is a pivotal starting material in the synthesis of antitubercular agents, specifically Isoniazid (isonicotinic acid hydrazide) and its heterocyclic derivatives (e.g., 1,3,4-oxadiazoles). Conventional thermal synthesis of these compounds often requires prolonged reflux times (6–12 hours) and consumes excessive volatile solvents.

This guide details a microwave-assisted organic synthesis (MAOS) protocol that reduces reaction times to minutes while increasing yield and purity.[1] By leveraging the high dielectric loss tangent (


) of polar precursors, this method offers a self-validating, scalable workflow for generating pyridine-based libraries.

Theoretical Foundation: Dielectric Heating Mechanism

The efficiency of this protocol relies on the interaction between the microwave field (2.45 GHz) and the reaction medium.

  • Dipolar Polarization: Methyl isonicotinate and the polar solvent (Ethanol/Water) align with the oscillating electric field. The molecular friction generated by this realignment creates rapid, volumetric heating.

  • Arrhenius Acceleration: The instantaneous "in-core" heating overcomes the activation energy (

    
    ) barrier for nucleophilic attack at the ester carbonyl much faster than conductive heating.
    
  • Superheating Effect: In sealed vessels, solvents can be heated above their atmospheric boiling points, significantly increasing the kinetic rate constant (

    
    ).
    

Reaction Pathway Visualization

The following diagram illustrates the divergent synthesis pathways covered in this guide: from the precursor (Methyl Isonicotinate) to the drug Isoniazid, and its subsequent cyclization into bioactive oxadiazoles.

ReactionPathway MI Methyl Isonicotinate (Precursor) INH Isoniazid (Intermediate/Drug) MI->INH Hydrazine Hydrate MW: 80-100°C, 2-5 min SB Acylhydrazone (Schiff Base) INH->SB Ar-CHO, EtOH MW: 1-2 min OX 1,3,4-Oxadiazole (Target Scaffold) INH->OX Direct Cyclization (POCl3/Acid) MW: 10 min SB->OX Oxidative Cyclization (e.g., Chloramine-T) MW: 4 min

Figure 1: Synthetic pathway from Methyl Isonicotinate to Isoniazid and Oxadiazole derivatives.

Experimental Protocols

Protocol A: Rapid Synthesis of Isoniazid (Hydrazinolysis)

Objective: Convert methyl isonicotinate to isonicotinic acid hydrazide (Isoniazid). Mechanism: Nucleophilic acyl substitution.

Materials
  • Methyl Isonicotinate (10 mmol, 1.37 g)

  • Hydrazine Hydrate (99%, 15 mmol, 0.75 mL) - Excess drives equilibrium.

  • Ethanol (Absolute, 5 mL)

  • Catalyst: Glacial Acetic Acid (Optional, 1-2 drops)

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave-transparent glass vial (e.g., Pyrex or specific reactor vessel), dissolve Methyl Isonicotinate in Ethanol.

  • Addition: Add Hydrazine Hydrate dropwise. Cap the vial with a pressure-rated septum.

  • Irradiation (Parameter Set):

    • Mode: Dynamic Power (Maintain Temperature)

    • Temp: 100°C

    • Power Max: 150 W (System will modulate)

    • Hold Time: 3 minutes

    • Stirring: High

  • Workup:

    • Allow the vessel to cool to 50°C using compressed air flow (built-in feature of most reactors).

    • Pour the reaction mixture onto crushed ice (~20 g).

    • Observation: A white precipitate (Isoniazid) forms immediately.

  • Purification: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL). Recrystallize from ethanol if necessary.

Validation Check:

  • Melting Point: 171–173°C (Lit. 172°C).

  • TLC: Mobile phase Ethyl Acetate:Methanol (8:2).

    
     of product should be distinct from ester.
    
Protocol B: Synthesis of 1,3,4-Oxadiazole Derivatives

Objective: Cyclization of Isoniazid to form 2-aryl-5-(4-pyridyl)-1,3,4-oxadiazoles. Application: High-throughput generation of antimicrobial libraries.

Materials
  • Isoniazid (Synthesized in Protocol A, 1 mmol)[2]

  • Aromatic Aldehyde (e.g., Benzaldehyde, 1 mmol)

  • Oxidant: Chloramine-T (1 mmol)

  • Solvent: Ethanol (5 mL)

Step-by-Step Methodology
  • Schiff Base Formation (In Situ):

    • Mix Isoniazid and Aromatic Aldehyde in the microwave vial with Ethanol.

    • Irradiate at 80°C for 1 minute .

    • Note: A transient precipitate (hydrazone) may form; proceed directly to the next step (One-Pot).

  • Oxidative Cyclization:

    • Add Chloramine-T (1 mmol) to the same vial.

    • Irradiation:

      • Temp: 100°C

      • Time: 4–6 minutes

      • Power: 300 W (Max)

  • Workup:

    • Cool to room temperature.

    • Pour into ice-cold water.

    • Filter the resulting solid and wash with water to remove sulfonamide by-products.

Data Analysis: Microwave vs. Conventional

The following data highlights the efficiency gains when processing Methyl Isonicotinate under microwave irradiation compared to traditional reflux methods.

ParameterConventional RefluxMicrowave Assisted (Protocol A)Improvement Factor
Reaction Time 4 – 8 Hours2 – 5 Minutes~100x Faster
Solvent Volume 20 – 50 mL2 – 5 mL10x Reduction
Yield (Isoniazid) 65 – 75%90 – 98%+25% Yield
Energy Profile Continuous HeatingTargeted Dielectric HeatingHigh Efficiency

Data aggregated from comparative studies [1, 3].

Workflow Logic Diagram

This flowchart ensures the user follows the critical decision points for safety and purity.

Workflow Start Start: Methyl Isonicotinate Mix Mix with Hydrazine + EtOH Start->Mix MW_Check MW Irradiation (100°C, 3 min) Mix->MW_Check TLC TLC Check (Disappearance of Ester) MW_Check->TLC TLC->MW_Check Incomplete (+1 min) Precip Pour on Crushed Ice TLC->Precip Complete Filter Vacuum Filtration Precip->Filter Dry Final Product: Isoniazid Filter->Dry

Figure 2: Operational workflow for the microwave-assisted synthesis of Isoniazid.

Troubleshooting & Optimization

  • Pressure Spikes: If the reaction vessel pressure exceeds 200 psi, reduce the temperature setpoint to 85°C and extend time by 2 minutes. The rapid release of

    
     or solvent vapor can trigger safety cutoffs.
    
  • Low Yield: Ensure the Methyl Isonicotinate is fully dissolved before adding hydrazine. If using a non-polar co-solvent, add a "doping" agent (e.g., ionic liquid or small amount of water) to increase microwave absorbance.

  • By-products: If di-isonicotinoylhydrazine (dimer) is observed, ensure Hydrazine Hydrate is present in excess (1.5 - 2.0 eq) to favor the mono-substitution.

References

  • Yadav, A. R., et al. (2011). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach.[1][3] Asian Journal of Research in Chemistry.[3]

  • Manjashetty, T. H., et al. (2011). Microwave assisted one-pot synthesis of highly potent novel isoniazid analogues.[4][5] Bioorganic & Medicinal Chemistry Letters.[5]

  • Biju, C. R., et al. (2012). Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity.[6][7][8] Journal of Young Pharmacists.

  • Desai, N. C., et al. (2024). Microwave-Assisted Synthesis and Characterization of Novel 1,3,4-Oxadiazole Derivatives. The Open Medicinal Chemistry Journal.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Methyl 4-Pyridinecarboxylate

Part 1: The "Liquid Paradox" (Critical Initial Assessment) User Question: "I am trying to recrystallize methyl 4-pyridinecarboxylate, but my sample remains an oil or liquid at room temperature. Did my reaction fail?" Sen...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The "Liquid Paradox" (Critical Initial Assessment)

User Question: "I am trying to recrystallize methyl 4-pyridinecarboxylate, but my sample remains an oil or liquid at room temperature. Did my reaction fail?"

Senior Scientist Response: It is highly likely your reaction succeeded, but your purification strategy is fighting the laws of physics.

According to authoritative physical data (NIST, Sigma-Aldrich), Methyl 4-pyridinecarboxylate has a melting point of 8.0°C – 8.5°C [1, 2]. At standard laboratory temperatures (20–25°C), the pure compound is a liquid .

Standard recrystallization (dissolving in hot solvent and cooling to room temperature) will not work for the free base. You must choose one of the following three workflows based on your purity requirements and available equipment.

Part 2: Decision Matrix & Workflows

Use this logic gate to select the correct protocol for your specific situation.

PurificationStrategy Start START: Impure Methyl 4-Pyridinecarboxylate CheckState Is the sample Solid or Liquid at Room Temp? Start->CheckState Liquid Liquid (Most Common) CheckState->Liquid MP ~8.5°C Solid Solid (Impure) CheckState->Solid High Impurity Load Decision Required Purity Level? Liquid->Decision Solid->Decision Melt/Filter First MethodA Method A: Vacuum Distillation (Standard Purity >97%) Decision->MethodA Standard Synthesis MethodB Method B: Hydrohalic Salt Formation (Ultra-High Purity >99.5%) Decision->MethodB Pharma/Drug Dev MethodC Method C: Low-Temp Crystallization (Thermally Sensitive) Decision->MethodC No Vacuum Available

Figure 1: Strategic Decision Matrix for Methyl Isonicotinate Purification. Select Method B for the highest purity requirements typical in drug development.

Part 3: Detailed Protocols

Method B: Salt Formation & Recrystallization (The "Gold Standard")

Best for: Pharmaceutical applications requiring >99.5% purity and removal of isomeric impurities. Principle: Converting the liquid ester into a solid Hydrochloride (HCl) salt raises the melting point significantly, allowing for standard, robust recrystallization.

Step-by-Step Protocol:
  • Salt Formation:

    • Dissolve crude Methyl 4-pyridinecarboxylate (liquid) in Anhydrous Diethyl Ether or DCM (10 mL per gram of ester).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add 2.0 M HCl in Diethyl Ether (1.1 equivalents) dropwise with stirring.

    • Observation: A white precipitate (Methyl 4-pyridinecarboxylate Hydrochloride) will form immediately.

    • Filter the solid and wash with cold ether.

  • Recrystallization of the Salt:

    • Solvent System: Methanol (Good solvent) / Diethyl Ether (Anti-solvent) OR pure Ethanol.

    • Dissolve the crude salt in the minimum amount of boiling Methanol.

    • If colored impurities persist, add Activated Charcoal (1% w/w), stir for 5 mins, and hot filter through Celite.

    • Allow to cool slowly to room temperature, then to 4°C.

    • Collect crystals via vacuum filtration.[1][2]

  • Regeneration of Free Base (Optional):

    • Suspend purified salt in DCM.

    • Add saturated aqueous NaHCO₃ (Sodium Bicarbonate) until CO₂ evolution stops and pH is basic (~8-9).

    • Separate the organic layer, dry over MgSO₄, and evaporate solvent.[3]

    • Result: Ultra-pure liquid Methyl 4-pyridinecarboxylate.

Method C: Low-Temperature Crystallization (Melt Crystallization)

Best for: Small scale purification without converting to salt; avoiding thermal degradation.

Step-by-Step Protocol:
  • Dissolution:

    • Dissolve the crude liquid in a minimum amount of n-Pentane or Hexane at room temperature. Ratio: ~1:1 volume.

  • Freezing:

    • Place the flask in a -78°C bath (Dry Ice/Acetone) or a -20°C freezer .

    • Mechanism:[1][4][5] The ester (MP 8.5°C) will crystallize out; impurities remain in the mother liquor.

  • Filtration (The Critical Step):

    • WARNING: You must filter while cold. If the apparatus warms up, the crystals will melt back into the impurities.

    • Use a jacketed sintered glass funnel cooled with dry ice, or perform filtration inside a cold room/glove box.

    • Wash rapidly with -78°C pentane.

Part 4: Troubleshooting & FAQs

Q1: My product turned yellow/brown after sitting on the bench. Why?

A: Pyridine derivatives are prone to N-oxidation or photo-degradation over time.

  • Fix: If liquid, pass through a short plug of Silica Gel using 20% Ethyl Acetate in Hexane. If solid (salt), recrystallize with activated charcoal.

  • Prevention: Store under Argon/Nitrogen at 4°C in amber glass.

Q2: I see a white solid in my liquid product that won't dissolve. Is it the product?

A: Likely not. This is often Isonicotinic Acid (the starting material or hydrolysis product).

  • Diagnosis: Isonicotinic acid has a melting point >300°C [3].[6]

  • Fix: Filter the liquid through a 0.45 µm PTFE syringe filter. The liquid filtrate is your ester; the solid is the acid impurity.

Q3: Can I use water as a recrystallization solvent?

A: NO.

  • Reason: Methyl esters are susceptible to hydrolysis, converting back to isonicotinic acid, especially if heated in water.

  • Alternative: Use anhydrous alcohols (MeOH/EtOH) for the salt form, or non-polar solvents (Hexane) for the free base.

Part 5: Physical Property Data Sheet

PropertyValueSource
CAS Number 2459-09-8[1]
Molecular Weight 137.14 g/mol [1]
Physical State (20°C) Liquid[1, 2]
Melting Point 8.0 – 8.5 °C[1, 2]
Boiling Point 207 – 209 °C[2]
Solubility Soluble in MeOH, Et2O, DCM; Slightly sol. in water[2]

Part 6: References

  • National Institute of Standards and Technology (NIST). 4-Pyridinecarboxylic acid, methyl ester - Phase change data.[7] NIST Chemistry WebBook, SRD 69.[7] Retrieved from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[4][8] (General reference for pyridine purification techniques).

Sources

Optimization

Technical Support Center: Optimizing Solvent Selection for Methyl Isonicotinate Reactions

Introduction: Methyl isonicotinate (methyl pyridine-4-carboxylate) is a versatile heterocyclic building block crucial in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The success of reactions...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Methyl isonicotinate (methyl pyridine-4-carboxylate) is a versatile heterocyclic building block crucial in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The success of reactions involving this substrate—be it N-alkylation, cross-coupling, or ester functionalization—is profoundly dependent on the choice of solvent. A suboptimal solvent can lead to low yields, sluggish reaction rates, or the formation of intractable side products. This guide provides a structured, question-and-answer-based approach to troubleshoot common issues and strategically select the optimal solvent for your specific methyl isonicotinate reaction.

Section 1: Core Concepts & Frequently Asked Questions

Q1: What are the key chemical properties of methyl isonicotinate that dictate solvent choice?

A: Understanding the structure of methyl isonicotinate is the first step. Key features include:

  • Pyridine Nitrogen: The nitrogen atom has a lone pair of electrons, making it basic (pKa of the conjugate acid is ~3.3) and nucleophilic.[1] This site is prone to protonation in acidic media and alkylation.

  • Ester Group (-COOCH₃): This is an electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. The ester itself is susceptible to hydrolysis under strong acidic or basic conditions.

  • Polarity: The combination of the polar ester and the pyridine ring makes methyl isonicotinate a polar molecule. It is slightly soluble in water and generally soluble in polar organic solvents like chloroform and ethyl acetate.[1][2]

Your solvent choice must accommodate these features—solubilizing the molecule while enabling the desired reactivity and minimizing side reactions.

Q2: What is the practical difference between polar protic and polar aprotic solvents for my reaction?

A: This is one of the most critical distinctions in solvent selection for reactions involving nucleophiles like methyl isonicotinate.

  • Polar Protic Solvents: (e.g., water, methanol, ethanol). These solvents have O-H or N-H bonds and can act as hydrogen bond donors.[3][4] While they are excellent at dissolving polar reagents and salts, they can severely hinder reactions where a strong nucleophile is required. The solvent molecules form a "cage" around the nucleophile through hydrogen bonding, stabilizing it and reducing its reactivity.[3][5]

  • Polar Aprotic Solvents: (e.g., Acetonitrile (ACN), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone). These solvents are polar but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds.[3][4] They are ideal for reactions involving strong nucleophiles because they can dissolve the necessary salts while leaving the nucleophile "free" and highly reactive.[5][6] This often leads to dramatic increases in reaction rates for SN2-type reactions compared to protic solvents.[3]

Section 2: Troubleshooting Common Reactions

Scenario 1: N-Alkylation of the Pyridine Ring

Q3: My N-alkylation of methyl isonicotinate with an alkyl halide is slow and gives a low yield. I'm using potassium carbonate in ethanol. What's wrong?

A: This is a classic solvent-mismatch problem. Using ethanol, a polar protic solvent , is likely the primary cause of the poor outcome for two main reasons:

  • Nucleophile Solvation: The ethanol molecules form hydrogen bonds with the lone pair on the pyridine nitrogen. This "solvation shell" sterically hinders the nitrogen and lowers its nucleophilicity, slowing down the desired attack on the alkyl halide.[3][5][7]

  • Competing Solvolysis: Ethanol itself is a weak nucleophile and can compete with the pyridine nitrogen by reacting directly with the alkyl halide in an SN1 or SN2 reaction, forming an ether byproduct and consuming your reagent.

Troubleshooting Guide:

  • Immediate Action: Switch to a polar aprotic solvent . Acetonitrile (ACN) or N,N-Dimethylformamide (DMF) are excellent starting points. They will dissolve the methyl isonicotinate and the alkyl halide, and effectively solvate the potassium cation, but will not form hydrogen bonds with the pyridine nitrogen, leaving it highly reactive.[3][5] This change alone can increase reaction rates by several orders of magnitude.

  • Base Considerations: Ensure your base (e.g., K₂CO₃) is finely ground and dry to maximize its surface area and reactivity.

  • Temperature: Gently heating the reaction (e.g., to 50-80 °C) in the aprotic solvent can further increase the rate, provided your starting materials are stable at that temperature.

Scenario 2: Palladium-Catalyzed Suzuki Cross-Coupling

Q4: I'm performing a Suzuki coupling with a bromo-substituted methyl isonicotinate derivative, but my yield is poor and I see catalyst decomposition. How can solvent choice help?

A: Solvent selection in Suzuki reactions is complex, as it must ensure the solubility of the organic halide, the boronic acid, the base, and the palladium catalyst complex throughout the catalytic cycle.

Troubleshooting Guide:

  • Solvent Mixtures are Key: Single-solvent systems are often inadequate. A common and highly effective system is a mixture of an organic solvent with water, such as 1,4-Dioxane/water or Toluene/water .[8][9]

    • Why this works: The organic solvent (dioxane, toluene) dissolves the aryl halide and the palladium catalyst. The water dissolves the inorganic base (e.g., K₃PO₄, Na₂CO₃) and the boronic acid/ester, facilitating the crucial transmetalation step.

  • Consider a Phase-Transfer Catalyst: If you are using a purely organic solvent system with an inorganic base, solubility can be a major issue. Adding a phase-transfer catalyst can help shuttle the base into the organic phase.

  • Aprotic Polar Solvents: For some Suzuki reactions, polar aprotic solvents like DMF can be effective, but they can also lead to catalyst decomposition at higher temperatures.[8] A screening of solvents is often necessary.

  • Oxygen Sensitivity: Ensure your solvent is properly degassed before adding the palladium catalyst. Dissolved oxygen can oxidize the active Pd(0) species, leading to catalyst deactivation and low yields. Bubbling nitrogen or argon through the solvent for 15-30 minutes is a standard and effective procedure.[8]

Scenario 3: Amidation & Hydrolysis of the Ester

Q5: I am attempting to form an amide by reacting methyl isonicotinate with an amine, but the reaction is very slow. What solvent should I use?

A: For direct amidation of an ester, the reaction often requires elevated temperatures and can be slow. The solvent should be non-reactive and have a high boiling point to facilitate the reaction.

Troubleshooting Guide:

  • High-Boiling Aprotic Solvents: Solvents like Toluene or Xylene are often used, as they allow the reaction to be heated to the temperatures required to drive the reaction forward.

  • Neat Conditions: In some cases, if the amine is a liquid, running the reaction "neat" (without any solvent) with a slight excess of the amine can be very effective.

  • Catalysis: Consider adding a catalyst. While often used for amidation of carboxylic acids, some Lewis acids can promote the direct amidation of esters.

  • Alternative Route: A more reliable and common method is a two-step process:

    • Hydrolysis: First, hydrolyze the methyl isonicotinate to isonicotinic acid using aqueous NaOH or LiOH. Water is the solvent for this step.

    • Amide Coupling: Isolate the isonicotinic acid and then perform a standard amide coupling reaction with your amine using a coupling agent (e.g., HATU, DCC) in a polar aprotic solvent like DMF or DCM .[][11] This route is often much higher yielding and more reliable than direct amidation.

Section 3: Practical Protocols & Workflows

Experimental Protocol: Small-Scale Solvent Screening for N-Alkylation

This protocol allows for the rapid, parallel evaluation of multiple solvents to identify the optimal conditions for your reaction.

Materials:

  • Methyl isonicotinate

  • Alkylating agent (e.g., Iodomethane, Benzyl bromide)

  • Base (e.g., anhydrous K₂CO₃, finely powdered)

  • Candidate solvents (e.g., Acetonitrile, DMF, THF, Dichloromethane, Methanol)

  • Small reaction vials (e.g., 2 mL HPLC vials with screw caps)

  • Stir plate and small magnetic stir bars

  • TLC plates and appropriate eluent system

Procedure:

  • Preparation: In 5 separate, dry reaction vials, place a small magnetic stir bar.

  • Add Solids: To each vial, add methyl isonicotinate (e.g., 27.4 mg, 0.2 mmol) and potassium carbonate (e.g., 55.2 mg, 0.4 mmol, 2 equivalents).

  • Add Solvents: To each vial, add 1.0 mL of a different candidate solvent (ACN, DMF, THF, DCM, MeOH).

  • Add Alkylating Agent: Add the alkylating agent (e.g., 1.1 equivalents) to each vial.

  • Reaction: Tightly cap the vials and place them on a stir plate. Stir vigorously at room temperature (or a slightly elevated, consistent temperature like 40 °C).

  • Monitoring: After a set time (e.g., 1 hour, 4 hours, 16 hours), take a small aliquot from each reaction mixture, spot it on a TLC plate, and develop it. Visualize the spots under UV light.

  • Analysis: Compare the TLC plates. The solvent that shows the most complete consumption of the starting material (methyl isonicotinate) and the cleanest formation of the desired product spot is the most promising candidate for scaling up. The methanol vial will likely serve as a negative control, showing little to no reaction.

Visualization of the Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate solvent system.

Solvent_Selection_Workflow cluster_start 1. Reaction Analysis cluster_mech 2. Mechanism & Reagent Check cluster_decision 3. Initial Solvent Choice cluster_optimization 4. Optimization & Troubleshooting Start Define Reaction Type (e.g., N-Alkylation, Suzuki) Mech Identify Key Reagents & Intermediates (Nucleophile, Electrophile, Catalyst, Base) Start->Mech Solubility Assess Reagent Solubility Needs (Polar vs. Nonpolar) Mech->Solubility Protic_Check Is a strong, free nucleophile required? Solubility->Protic_Check Aprotic Choose Polar Aprotic (DMF, ACN, DMSO) Protic_Check->Aprotic  Yes (e.g., SN2) Protic Consider Polar Protic (MeOH, H2O) or mixed solvent system Protic_Check->Protic  No (e.g., Suzuki, Hydrolysis) Screen Perform Small-Scale Solvent Screen Aprotic->Screen Protic->Screen Analyze Analyze Yield & Purity (TLC, LCMS, NMR) Screen->Analyze Optimize Optimize Temperature, Concentration, & Additives Analyze->Optimize Final Select Optimal Solvent for Scale-Up Optimize->Final

Caption: A workflow for rational solvent selection.

Section 4: Data Reference Tables

Table 1: Properties of Common Laboratory Solvents

This table provides key physical properties to aid in solvent selection. Data compiled from various sources.[12][13][14][15]

SolventFormulaBoiling Point (°C)Dielectric Constant (ε)TypeNotes
Polar Aprotic
N,N-Dimethylformamide (DMF)C₃H₇NO15336.7Polar AproticExcellent solvent for salts, high boiling point.
Dimethyl Sulfoxide (DMSO)C₂H₆OS18947.0Polar AproticVery high boiling point, can be difficult to remove.
Acetonitrile (ACN)C₂H₃N8237.5Polar AproticLower boiling point, easier to remove than DMF/DMSO.
AcetoneC₃H₆O5620.7Polar AproticVery low boiling point, useful for room temp reactions.
Dichloromethane (DCM)CH₂Cl₂409.1Polar AproticLow boiling point, good general-purpose solvent.
Tetrahydrofuran (THF)C₄H₈O667.5Polar AproticGood for organometallics, can form peroxides.
Polar Protic
WaterH₂O10080.1Polar ProticUsed in Suzuki couplings and hydrolyses.
Methanol (MeOH)CH₄O6532.7Polar ProticCan act as a nucleophile.
Ethanol (EtOH)C₂H₆O7824.6Polar ProticLess toxic than methanol, can act as a nucleophile.
Nonpolar
TolueneC₇H₈1112.4NonpolarHigh boiling point, good for Suzuki and amidation.
HexaneC₆H₁₄691.9NonpolarUsed for extraction and chromatography, poor solvent for polar compounds.
1,4-DioxaneC₄H₈O₂1012.2NonpolarMiscible with water, common in Suzuki reactions.

References

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from Chemistry Steps. [Link]

  • LibreTexts Chemistry. (2021). 7.5: SN1 vs SN2. Retrieved from LibreTexts. [Link]

  • Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

  • University of Rochester. (n.d.). Common Solvent Properties. Retrieved from University of Rochester Department of Chemistry. [Link]

  • Murov, S. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from Erowid. [Link]

  • Leah4Sci. (2013). Polar Protic, Aprotic, and Non-Polar Solvents in Substitution and Elimination Reactions. Retrieved from YouTube. [Link]

  • Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from Canadian Science Publishing. [Link]

  • Reddit. (2019). Polar Protic vs. Polar Aprotic Solvents. Retrieved from r/chemhelp. [Link]

  • Beke, D., et al. (n.d.). A Sustainable Green Enzymatic Method for Amide Bond Formation. National Institutes of Health. [Link]

  • Murov, S. (n.d.). Properties of Solvents Used in Organic Chemistry. Retrieved from Yosemite Community College District. [Link]

  • Lardy, S. W., & Schmidt, V. A. (n.d.). Effects of Solvent, Protonation, and N-Alkylation on the ^(15)N Chemical Shifts of Pyridine and Related Compounds. CaltechAUTHORS. [Link]

  • Swamy, T., et al. (n.d.). Effect of solvent on the Suzuki reaction. ResearchGate. [Link]

  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions. (n.d.). ChemSusChem. [Link]

  • Solvent-controlled amidation of acid chlorides at room temperature. (2023). National Institutes of Health. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. (2017). National Institutes of Health. [Link]

  • Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. (n.d.). Journal of the American Chemical Society. [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). National Institutes of Health. [Link]

  • Solubility of Things. (n.d.). Methyl nicotinate. Retrieved from Solubility of Things. [Link]

  • Wikipedia. (n.d.). Methyl nicotinate. Retrieved from Wikipedia. [Link]

  • Macsen Labs. (n.d.). Methyl Nicotinate. Retrieved from Macsen Labs. [Link]

  • PubChem. (n.d.). Methyl Nicotinate. Retrieved from PubChem. [Link]

  • Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. (n.d.). ACS Publications. [Link]

  • Large-Scale Amidations in Process Chemistry. (2022). ACS Publications. [Link]

  • Pyridine N-Alkylation by Lithium, Magnesium, and Zinc Alkyl Reagents. (2005). ResearchGate. [Link]

  • Pyridine N-alkylation by lithium, magnesium, and zinc alkyl reagents. (n.d.). PubMed. [Link]

  • Reddit. (2024). What are some common causes of low reaction yields?. Retrieved from r/Chempros. [Link]

  • Wikipedia. (n.d.). Methyl isonicotinate. Retrieved from Wikipedia. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. (2019). Royal Society of Chemistry. [Link]

  • Reddit. (2018). Common ways to lose product and reduce yield?. Retrieved from r/chemistry. [Link]

  • Quora. (2013). In organic chemistry, why is my percent yield so low?. Retrieved from Quora. [Link]

  • Reddit. (2025). Help with Low Yield Synthesis. Retrieved from r/Chempros. [Link]

  • ResearchGate. (2024). Has anybody have any troubles with yields for the methylation of a carboxylic acids using base and MeI?. Retrieved from ResearchGate. [Link]

Sources

Troubleshooting

Preventing decarboxylation during methyl 4-pyridinecarboxylate processing

Topic: Preventing Decarboxylation & Degradation During Processing Audience: Organic Chemists, Process Engineers, and Drug Discovery Scientists Introduction: The Stability Paradox Methyl 4-pyridinecarboxylate (Methyl Ison...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Decarboxylation & Degradation During Processing Audience: Organic Chemists, Process Engineers, and Drug Discovery Scientists

Introduction: The Stability Paradox

Methyl 4-pyridinecarboxylate (Methyl Isonicotinate) presents a classic processing paradox. While the ester bond itself is synthetically robust, the electron-deficient pyridine ring at the 4-position creates a high susceptibility to nucleophilic attack.

The Core Problem: The molecule does not typically decarboxylate directly. Instead, it undergoes Hydrolysis-Induced Decarboxylation .

  • Stage 1 (Hydrolysis): Moisture + Acid/Base

    
     Conversion to Isonicotinic Acid.
    
  • Stage 2 (Decarboxylation): Isonicotinic Acid (Zwitterion) + Heat

    
     Pyridine + 
    
    
    
    .

This guide provides the protocols to break this chain of causality.

Module 1: The Mechanism of Failure

To prevent degradation, you must understand the pathway. The pyridine ring acts as an electron sink, making the carbonyl carbon highly electrophilic (prone to hydrolysis) and the C4-C(carbonyl) bond prone to homolytic cleavage under radical conditions.

Degradation Pathway Diagram

DecarboxylationMechanism cluster_prevention Critical Control Point Ester Methyl Isonicotinate (Stable in Organic/Dry) Hydrolysis Hydrolysis Trigger (pH > 10 or pH < 2 + H2O) Ester->Hydrolysis Acid Isonicotinic Acid (Unstable Intermediate) Hydrolysis->Acid Saponification Zwitterion Zwitterionic Form (Thermal Sensitivity) Acid->Zwitterion Equilibrium Products Pyridine + CO2 (Irreversible Loss) Zwitterion->Products Heat (>100°C)

Caption: Figure 1. The degradation cascade. Note that thermal decarboxylation is the final step, but hydrolysis is the enabling step. Preventing hydrolysis (The Critical Control Point) stops the process.

Module 2: Synthesis & Workup Troubleshooting

Common Issue: "My yield vanishes during aqueous workup."

Diagnosis: You likely extracted at the wrong pH or induced hydrolysis during quenching.

  • The Trap: The pyridine nitrogen has a pKa of ~3.5 (conjugate acid).

    • pH < 3: The molecule is protonated (pyridinium salt) and stays in the water layer .

    • pH > 10: The ester hydrolyzes rapidly to the acid (which goes to water) and then decarboxylates if heated.

Protocol: The "Sweet Spot" Extraction Do not use strong bases (NaOH/KOH) to neutralize reaction mixtures containing this ester.

ParameterSpecificationReason
Quench Buffer Saturated

or

Maintains pH 8–9. Avoids hydroxide ion spikes.
Target pH 7.5 – 8.5 Ensures Pyridine N is free base (organic soluble) but Ester is stable.
Temperature

Hydrolysis rates double for every 10°C increase.[1] Keep it cold.
Solvent DCM or EtOAcStandard extraction solvents.
FAQ: Reaction Optimization

Q: I am doing a Fischer esterification (Acid + MeOH). Can I reflux overnight? A: Yes, but with caution. The ester is stable in acid if anhydrous. However, prolonged reflux in the presence of generated water (byproduct) can reverse the equilibrium.

  • Fix: Use a Dean-Stark trap (if using a co-solvent like benzene/toluene) or molecular sieves to remove water. Limit reflux to 4-6 hours.

Q: The reaction turned black/brown. A: This indicates oxidative degradation or polymerization of the pyridine ring, often catalyzed by trace metals or light.

  • Fix: Perform reactions under Nitrogen/Argon atmosphere.

Module 3: Purification (The Silica Hazard)

Common Issue: "The compound streaks or decomposes on the column."

Diagnosis: Standard Silica Gel 60 is slightly acidic (pH ~6.5–7 in slurry, but Lewis acidic sites exist). This acidity, combined with residual moisture on the silica, catalyzes localized hydrolysis and subsequent decarboxylation of the free acid.

Protocol: Neutralized Silica Chromatography Never run this compound on "raw" silica if you are experiencing degradation.

  • Prepare Slurry: Mix Silica Gel 60 with your starting eluent (e.g., Hexane/EtOAc).

  • Add Buffer: Add 1% Triethylamine (TEA) to the slurry.

  • Pack Column: Pour the slurry.

  • Flush: Run 2 column volumes of eluent without TEA to remove excess base (optional, but recommended to prevent TEA contamination in NMR).

  • Run: Load your sample. The silica surface is now deactivated (Et3N blocks acidic silanol groups).

Alternative: Use Neutral Alumina (Activity Grade III) instead of silica.

Module 4: Storage & Stabilization

Common Issue: "The oil turned yellow after a week."

Methyl isonicotinate is an oil or low-melting solid (


) that oxidizes and hydrolyzes slowly in air.

Protocol: Conversion to Hydrochloride Salt (Solid State Storage) The Hydrochloride salt is a stable, crystalline solid that resists decarboxylation because the pyridine nitrogen is protonated and the crystal lattice prevents hydrolysis.

Workflow Diagram: Salt Formation

SaltFormation Start Crude Ester (Oil) Dissolve Dissolve in dry Et2O or Dioxane Start->Dissolve Gas Bubble dry HCl gas OR Add 4M HCl in Dioxane Dissolve->Gas Precipitate White Precipitate Forms (Methyl Isonicotinate . HCl) Gas->Precipitate Filter Filter & Wash with Et2O Precipitate->Filter Store Store Desiccated @ 4°C Filter->Store

Caption: Figure 2. Stabilization via salt formation. This renders the compound shelf-stable for months/years.

Summary of Critical Parameters

VariableDanger ZoneSafe Zone
pH (Aqueous)

(Loss to aqueous)

(Hydrolysis)
7.5 – 8.5
Temperature

(Atmospheric)
Distill only under High Vacuum (

mbar)
Stationary Phase Acidic Silica GelNeutralized Silica (1% Et3N) or Alumina
Storage Form Free Base (Oil)Hydrochloride Salt (Solid)

References

  • Decarboxylation Mechanisms of Pyridine Carboxylic Acids

    • Dunn, G. E., & Prysiazniuk, R. Y. (1961). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry.
  • Hydrolysis Kinetics of Nicotinate Esters

    • Segura-Campos, M. R., et al. (2017). Hydrolysis kinetics of the prodrug myristyl nicotinate. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Physical Properties & Stability Data

    • NIST Chemistry WebBook. 4-Pyridinecarboxylic acid, methyl ester.[2][3]

  • Silica Gel Interactions

    • Reddy, P. S., et al. (2016). Silica-Mediated Monohydrolysis of Dicarboxylic Esters. European Journal of Organic Chemistry.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to GC-MS Retention Time Analysis of Methyl Isonicotinate

For researchers and professionals in drug development and chemical analysis, achieving reproducible and accurate results is paramount. In the analysis of aromatic nitrogen-containing compounds like methyl isonicotinate (...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical analysis, achieving reproducible and accurate results is paramount. In the analysis of aromatic nitrogen-containing compounds like methyl isonicotinate (C₇H₇NO₂), Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique. The retention time (RT) is a critical parameter for compound identification, and its behavior is intrinsically linked to the analytical methodology.

This guide provides an in-depth comparison of GC-MS retention time analysis for methyl isonicotinate, focusing on the pivotal role of stationary phase selection. We will explore two distinct methodologies, presenting the underlying principles, experimental data, and practical insights to empower you to make informed decisions for your specific analytical challenges.

Understanding Methyl Isonicotinate

Methyl isonicotinate, the methyl ester of isonicotinic acid, is a polar molecule due to the presence of the nitrogen atom in the pyridine ring and the ester functional group.[1] Its physicochemical properties are crucial for designing a robust GC-MS method.

PropertyValueSource
Molecular Formula C₇H₇NO₂[2]
Molecular Weight 137.14 g/mol [2]
Boiling Point 207-209 °C[3]
CAS Number 2459-09-8[2]

The Core Principle: Stationary Phase Polarity and Retention

In gas chromatography, the separation of analytes is governed by their partitioning between the mobile phase (an inert carrier gas) and the stationary phase (a microscopic layer of liquid or polymer on an inert solid support inside the column).[4] The guiding principle for column selection is "like dissolves like."[4]

An analyte's retention time is determined by its relative affinity for the stationary phase.[5]

  • Polar Analytes , like methyl isonicotinate, will have stronger interactions (such as dipole-dipole or hydrogen bonding) with polar stationary phases . This results in longer retention times.[5][6]

  • Non-polar stationary phases interact with analytes primarily through weaker van der Waals forces.[7] On these columns, elution order is heavily influenced by the analyte's boiling point.[7]

This fundamental difference is the basis for our comparison. We can quantitatively predict this behavior using the Kovats Retention Index (RI), a system that normalizes retention times against those of n-alkanes.[8] For methyl isonicotinate, the RI is significantly higher on polar columns, confirming stronger retention.[2]

Comparison of GC-MS Methodologies

We will compare two common approaches for the analysis of methyl isonicotinate: one utilizing a standard non-polar column and the other a polar column.

Alternative 1: Analysis on a Non-Polar Stationary Phase

This approach is common for general-purpose screening and relies on boiling point differences for separation. A widely used column in this class is the DB-5 (or equivalent), which consists of 5% phenyl-methylpolysiloxane.[9] This phase is considered non-polar to slightly polar.

This protocol is adapted from a validated method for the determination of methyl isonicotinate.[10]

  • System Preparation :

    • GC-MS System : Agilent GC-MS (or equivalent) with a mass selective detector.

    • Column : DB-5 (5% phenyl-methylpolysiloxane), 30 m x 0.53 mm ID, 2.65 µm film thickness.[10]

    • Carrier Gas : Helium at a constant flow of 5.0 mL/min.[10]

  • Instrumental Parameters :

    • Injector Temperature : 230°C.[10]

    • Injection Mode : Split (Split ratio: 1:20).[10]

    • Injection Volume : 1 µL.[10]

    • Oven Temperature Program :

      • Initial temperature: 100°C, hold for 0 minutes.

      • Ramp: 10°C/min to 270°C.

      • Final hold: 5 minutes.[10]

    • MS Transfer Line : 280°C.

    • Ion Source Temperature : 230°C.

    • MS Mode : Electron Ionization (EI) at 70 eV, scanning from m/z 40-200.

  • Sample Preparation :

    • Prepare a 100 ppm stock solution of methyl isonicotinate in HPLC-grade methanol.

    • Dilute as necessary to create working standards and samples.

Under these conditions, the retention time for methyl isonicotinate is reported to be approximately 5.60 minutes .[10] This relatively short retention time is expected on a non-polar column where interactions are weak.

Alternative 2: Analysis on a Polar Stationary Phase

For targeted analysis of polar compounds, a polar stationary phase is often the superior choice. It provides enhanced retention and potentially better resolution from other components in a complex matrix. A common choice for polar analytes is a Polyethylene Glycol (PEG) column, often referred to by the trade name WAX.

This protocol is a representative method designed for the analysis of polar compounds like methyl isonicotinate, leveraging established chromatographic principles.

  • System Preparation :

    • GC-MS System : Agilent GC-MS (or equivalent) with a mass selective detector.

    • Column : DB-WAX (Polyethylene Glycol), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas : Helium at a constant flow of 1.2 mL/min.

  • Instrumental Parameters :

    • Injector Temperature : 240°C.

    • Injection Mode : Split (Split ratio: 1:50).

    • Injection Volume : 1 µL.

    • Oven Temperature Program :

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 15°C/min to 240°C.

      • Final hold: 5 minutes.

    • MS Transfer Line : 250°C.

    • Ion Source Temperature : 230°C.

    • MS Mode : Electron Ionization (EI) at 70 eV, scanning from m/z 40-200.

  • Sample Preparation :

    • Prepare a 100 ppm stock solution of methyl isonicotinate in HPLC-grade methanol.

    • Dilute as necessary to create working standards and samples.

Due to the strong polar interactions between the pyridine and ester moieties of the analyte and the PEG stationary phase, the retention time will be significantly longer than on the DB-5 column. Based on the Kovats Retention Index, the elution will be substantially delayed, providing a retention time likely in the range of 12-16 minutes , depending on the specific system.

Data Summary and Performance Comparison

The choice of stationary phase has a dramatic and predictable impact on the retention time of methyl isonicotinate.

ParameterAlternative 1 (Non-Polar)Alternative 2 (Polar)Rationale
Stationary Phase DB-5 (5% Phenyl-Methylpolysiloxane)DB-WAX (Polyethylene Glycol)Comparison of non-polar vs. polar interactions.
Expected RT ~5.6 minutes[10]~12-16 minutes (estimated)Stronger dipole-dipole interactions on the polar phase increase retention.[5]
Kovats RI ~1125 (Semi-standard non-polar)[2]~1782 (Standard polar)[2]The higher index confirms significantly stronger retention on the polar phase.
Primary Interaction Van der Waals forces[7]Dipole-dipole, Hydrogen bonding"Like dissolves like" principle; polar analyte interacts strongly with polar phase.[4]
Best For General screening, separation by B.P.Targeted analysis of polar compounds, complex matrices.Enhanced selectivity for polar analytes can improve resolution from non-polar interferences.[6]

Experimental Workflows & Logic

The general workflow for a GC-MS analysis is a systematic process from sample introduction to data analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing Sample Sample Dilution Dilution in Methanol Sample->Dilution Standard Standard Solution Standard->Dilution Injector Heated Injector (Vaporization) Dilution->Injector Column GC Column (Separation) Injector->Column Carrier Gas MS Mass Spectrometer (Detection) Column->MS Eluent Chromatogram Total Ion Chromatogram (TIC) MS->Chromatogram Result Identify Peak by RT & Mass Spectrum Chromatogram->Result Column_Selection Analyte Analyte Properties: Methyl Isonicotinate Polarity Polar Molecule? (Pyridine Ring, Ester) Analyte->Polarity NonPolar Use Non-Polar Column (e.g., DB-5) Polarity->NonPolar  No (or if only B.P. separation is needed) PolarCol Use Polar Column (e.g., WAX) Polarity->PolarCol  Yes NonPolar_Adv Advantage: - Shorter RT - Good for general screening NonPolar->NonPolar_Adv PolarCol_Adv Advantage: - Increased Retention - Better selectivity for polar analytes PolarCol->PolarCol_Adv

Caption: Decision logic for selecting a GC column based on analyte polarity.

Troubleshooting & Field-Proven Insights: The Peak Tailing Problem

A frequent challenge when analyzing basic compounds like pyridine derivatives is peak tailing . [1]This phenomenon, where the back half of the chromatographic peak is broader than the front, can compromise resolution and quantification.

  • Root Cause : The primary cause is the interaction between the basic nitrogen atom of the pyridine ring and active sites, particularly acidic residual silanol groups (Si-OH), on the surface of the GC column or liner. [1]This secondary interaction causes some analyte molecules to be retained longer than the bulk, resulting in a "tail".

  • Solutions :

    • Use a Deactivated Inlet Liner : Always use a high-quality, deactivated liner. The deactivation process covers active silanol sites, minimizing their interaction with the analyte.

    • Column Conditioning : Properly condition the column according to the manufacturer's instructions to remove contaminants and ensure a stable baseline.

    • Trim the Column : If performance degrades, active sites can develop at the column inlet due to the deposition of non-volatile matrix components. Trimming 10-20 cm from the front of the column can restore peak shape. [11] 4. Consider Base-Deactivated Columns : For persistent issues, specialized base-deactivated columns are available. These columns undergo a proprietary treatment to further reduce the number of active silanol sites, yielding more symmetrical peaks for basic compounds.

By implementing these self-validating system checks, you can ensure the trustworthiness and reproducibility of your retention time data.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 227085, Methyl isonicotinate." PubChem, [Link]. Accessed February 10, 2026.

  • Element Lab Solutions. "Troubleshooting GC peak shapes." Element Lab Solutions, [Link]. Accessed February 10, 2026.

  • Phenomenex. "GC Tech Tip: Peak Shape Problems - Tailing Peaks." Phenomenex, [Link]. Accessed February 10, 2026.

  • GL Sciences. "4-1 Distorted peak shapes | Technical Support." GL Sciences, [Link]. Accessed February 10, 2026.

  • Desai, S. R., & Nadkarni, G. S. (2010). "Gas Chromatographic Determination of Methyl-isonicotinate in Methyl-isonipecotinate." Asian Journal of Chemistry, 18(4), 3139-3140. [Link]. Accessed February 10, 2026.

  • LCGC International. "Troubleshooting Basics, Part IV: Peak Shape Problems." LCGC International, vol. 25, no. 7, 2012. [Link]. Accessed February 10, 2026.

  • MDPI. "Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity." Molecules, 2023. [Link]. Accessed February 10, 2026.

  • Asian Journal of Chemistry. "Gas Chromatographic Determination of Methyl-isonicotinate in Methyl-isonipecotinate." Asian Journal of Chemistry, vol. 18, no. 4, 2006, pp. 3139-3140. [Link]. Accessed February 10, 2026.

  • Dynamic Science. "analytical chemistry- factors that influence retention time." Dynamic Science, [Link]. Accessed February 10, 2026.

  • NIST. "Gas Chromatographic Retention Data." NIST WebBook, [Link]. Accessed February 10, 2026.

  • LCGC Europe. "Retaining Polar Compounds." LCGC Europe, vol. 27, no. 8, 2014, pp. 432-437. [Link]. Accessed February 10, 2026.

  • Chrom Tech, Inc. "Unveiling the Power of Non-Polar GC Columns." Chrom Tech, Inc., [Link]. Accessed February 10, 2026.

  • PubMed. "Comparison of GC stationary phases for the separation of fatty acid methyl esters in biodiesel fuels." Analytical and Bioanalytical Chemistry, vol. 405, no. 18, 2013, pp. 6087-94. [Link]. Accessed February 10, 2026.

Sources

Comparative

Technical Guide: 1H NMR Interpretation of Methyl 4-Pyridinecarboxylate in CDCl₃

Executive Summary Methyl 4-pyridinecarboxylate (Methyl Isonicotinate) is a ubiquitous intermediate in the synthesis of antitubercular drugs (e.g., Isoniazid) and pyridine-based ligands. While its structure appears simple...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-pyridinecarboxylate (Methyl Isonicotinate) is a ubiquitous intermediate in the synthesis of antitubercular drugs (e.g., Isoniazid) and pyridine-based ligands. While its structure appears simple, the magnetic anisotropy of the pyridine ring and the symmetry of the 4-substitution pattern create a specific spectral signature that can be deceptive.

This guide provides a definitive interpretation of the 1H NMR spectrum in Chloroform-d (CDCl₃). Unlike generic database entries, this document focuses on differentiation logic —how to distinguish this compound from its regioisomers (nicotinate/picolinate) and how to validate sample purity against common synthetic byproducts.

Sample Preparation & Acquisition Protocol

Standardizing the physical state of the sample is the first step toward reproducible data.

The "Self-Validating" Preparation Workflow

To ensure the spectrum reflects the sample and not preparation artifacts, follow this specific protocol.

Concentration: ~10-15 mg in 0.6 mL CDCl₃.

  • Why: High concentrations (>30 mg) can cause stacking interactions between pyridine rings, shifting aromatic signals upfield (shielding) and broadening peaks.

Filtration:

  • Protocol: Filter the solution through a small plug of basic alumina or cotton wool directly into the NMR tube.

  • Why: Pyridine derivatives can form salts with trace HCl often found in aged CDCl₃. This protonation shifts H-2/H-6 peaks significantly downfield (>9.0 ppm). Filtration neutralizes trace acid.

Acquisition Parameters:

  • Transients (Scans): 16 (sufficient for >98% purity check).

  • Relaxation Delay (d1): Set to

    
     5 seconds.
    
  • Why: The quaternary carbons and isolated protons in heteroaromatics often have long T1 relaxation times. A short d1 leads to integration errors, particularly underestimating the aromatic protons relative to the methyl ester.

SamplePrep Start Solid Sample (10-15 mg) Solvent Add CDCl3 (0.6 mL) Start->Solvent Check Cloudy? Solvent->Check Filter Filter (Basic Alumina) Remove HCl traces Check->Filter Yes (Salt/Insolubles) Tube NMR Tube Check->Tube No (Clear) Filter->Tube Acquire Acquire (d1 > 5s) Tube->Acquire

Figure 1: Sample preparation workflow emphasizing acid neutralization to prevent salt-induced shifts.

Spectral Analysis: The Definitive Assignment

Chemical Shift Table (CDCl₃, 298 K)
AssignmentShift (δ, ppm)MultiplicityIntegralCoupling (

, Hz)
Notes
H-2, H-6 8.75 – 8.85Doublet (d)2H~5.0 – 6.0

to Nitrogen (Deshielded)
H-3, H-5 7.80 – 7.90Doublet (d)2H~5.0 – 6.0

to Nitrogen,

to Carbonyl
OCH₃ 3.95 – 4.00Singlet (s)3H-Methyl Ester
Solvent7.26Singlet--Residual CHCl₃
Water~1.60Broad s--Variable

*Note on Multiplicity: While often described as doublets, the spin system is technically AA'XX' (or AA'BB' at lower fields). However, due to the lack of significant coupling between H-2 and H-6 (para) or H-3 and H-5, and the large chemical shift separation, they appear as clean first-order doublets in routine 300/400 MHz spectra.

Detailed Interpretation
1. The Aromatic Region (AA'XX' System)

The symmetry of the molecule renders H-2 equivalent to H-6, and H-3 equivalent to H-5.[1]

  • H-2,6 (The Downfield Signal): Found near 8.8 ppm . These protons are adjacent to the electronegative nitrogen atom. The lone pair on the nitrogen does not shield these protons; rather, the inductive effect of the nitrogen deshields them significantly.

  • H-3,5 (The Mid-field Signal): Found near 7.85 ppm . These are deshielded by the ester carbonyl group but are further from the ring nitrogen.

  • Diagnostic Check: Look for "roofing" effects. Even at 400 MHz, the inner lines of the doublets (pointing toward each other) may be slightly taller than the outer lines, indicating the coupled nature of the system.

2. The Aliphatic Region
  • Methyl Ester: A sharp singlet at ~3.98 ppm .

  • Purity Flag: If you see a second singlet nearby (e.g., ~4.05 ppm) or a broad singlet >10 ppm, your sample likely contains unreacted Isonicotinic Acid or the Hydrochloride salt .

Comparative Analysis: The Guide

This section differentiates Methyl 4-pyridinecarboxylate from its common alternatives and isomers.

Scenario A: Distinguishing Regioisomers

In drug development, "isomer hopping" is a common synthetic risk. You must distinguish the 4-isomer (Isonicotinate) from the 3-isomer (Nicotinate) and 2-isomer (Picolinate).

  • Methyl Isonicotinate (4-isomer): Symmetric. 2 Aromatic Signals.

  • Methyl Nicotinate (3-isomer): Asymmetric. 4 Aromatic Signals.

    • Key Feature: A distinct singlet (H-2) at extremely low field (~9.2 ppm) and a triplet/dd (H-5) upfield.

  • Methyl Picolinate (2-isomer): Asymmetric. 4 Aromatic Signals.

    • Key Feature: Protons are generally more shielded than the 3-isomer due to the proximity of the ester to the nitrogen lone pair.

IsomerLogic Root Analyze Aromatic Region (7.0 - 9.5 ppm) Count Count Distinct Signal Sets Root->Count TwoSets 2 Distinct Signals (2H each) Count->TwoSets Symmetric FourSets 4 Distinct Signals (1H each) Count->FourSets Asymmetric Iso Methyl Isonicotinate (4-isomer) Symmetric AA'XX' TwoSets->Iso CheckSplit Check Splitting Patterns FourSets->CheckSplit Nicotinate Methyl Nicotinate (3-isomer) Key: Singlet at ~9.2 ppm CheckSplit->Nicotinate Isolated Singlet Picolinate Methyl Picolinate (2-isomer) Key: Multiplet cluster 7.5-8.8 CheckSplit->Picolinate No Singlet

Figure 2: Logic tree for rapid identification of pyridinecarboxylate isomers.

Scenario B: Solvent Selection (CDCl₃ vs. DMSO-d₆)

Why choose one over the other?

FeatureCDCl₃DMSO-d₆
Solubility Good (for ester), Poor (for free acid)Excellent (Universal)
H-2,6 Shift ~8.8 ppm~8.9 - 9.0 ppm (Deshielded)
Water Peak ~1.6 ppm (Clear of analyte)~3.3 ppm (Can overlap with impurities)
Use Case Routine QC / Purity Salt Identification / Free Acid

Critical Insight: If your sample is the Hydrochloride salt of methyl isonicotinate, it will likely be insoluble in CDCl₃. If you are forced to use DMSO-d₆, expect the H-2,6 protons to shift downfield significantly due to hydrogen bonding between the solvent and the pyridinium nitrogen.

References

  • SDBS (AIST). SDBS No. 1386: Methyl isonicotinate 1H NMR Data. National Institute of Advanced Industrial Science and Technology.

  • Gottlieb, H. E., et al. (1997).[2][3] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515.

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.

  • Kiyono, H., et al. (1999).[4] "Conformational studies by 1H-NMR in a nematic solvent: methyl isonicotinate, methyl nicotinate and methyl picolinate." Journal of Molecular Structure, 476, 73-80.[4]

Sources

Validation

A Comparative Guide to the Reactivity of Methyl Isonicotinate and Methyl Nicotinate for Researchers and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the subtle isomerization of a functional group on an aromatic ring can profoundly alter a molecule's chemical behavior. This guide provides an in-depth, objective...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, the subtle isomerization of a functional group on an aromatic ring can profoundly alter a molecule's chemical behavior. This guide provides an in-depth, objective comparison of the reactivity of two pivotal pyridinecarboxylic acid esters: methyl isonicotinate (the 4-isomer) and methyl nicotinate (the 3-isomer). Understanding these differences is paramount for researchers engaged in the synthesis and modification of heterocyclic compounds, where regioselectivity and reaction efficiency are critical determinants of success.

This analysis is grounded in the fundamental electronic properties of the pyridine ring and is substantiated by available experimental data. We will explore the differential reactivity of these isomers in key chemical transformations, including electrophilic and nucleophilic aromatic substitution, ester hydrolysis, and reduction.

The Decisive Role of Nitrogen's Position: An Electronic Perspective

The reactivity of methyl isonicotinate and methyl nicotinate is fundamentally dictated by the position of the nitrogen atom within the pyridine ring relative to the electron-withdrawing methyl ester group. The nitrogen atom, being more electronegative than carbon, exerts a significant inductive (-I) and resonance (-R) effect, withdrawing electron density from the aromatic system. This deactivation is a hallmark of pyridine chemistry, rendering it less susceptible to electrophilic attack than benzene.[1] However, the extent and nature of this deactivation are isomer-dependent.

In methyl nicotinate , the nitrogen atom is at the 3-position relative to the ester. The electron-withdrawing effects of the nitrogen and the ester group are not in direct conjugation. This results in a less pronounced deactivation of the ring at certain positions compared to the isonicotinate isomer.

Conversely, in methyl isonicotinate , the nitrogen atom is at the 4-position, directly opposite the methyl ester. This para-relationship allows for potent resonance withdrawal of electron density from the ring, significantly influencing the molecule's reactivity. This strong conjugation creates a more electron-deficient aromatic system.

A quantitative measure of this electronic difference can be seen in the basicity of the pyridine nitrogen, as indicated by the pKa of the conjugate acid. The pKa for the protonated form of methyl isonicotinate is 3.26, while for methyl nicotinate, it is slightly higher.[2][3] A lower pKa indicates a weaker base, which for methyl isonicotinate, is a consequence of the electron-withdrawing ester group at the 4-position reducing the electron density on the nitrogen.

Visualization of Electronic Differences

Caption: Structural and key electronic features of methyl nicotinate and methyl isonicotinate.

Reactivity in Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (SEAr) on pyridine rings is notoriously challenging due to the electron-deficient nature of the ring.[1] The reaction typically requires harsh conditions, and the incoming electrophile is directed to the meta-position relative to the nitrogen atom.

For both methyl nicotinate and methyl isonicotinate, the presence of the electron-withdrawing methyl ester group further deactivates the ring towards electrophilic attack.

  • Methyl Nicotinate: Electrophilic attack is expected to occur at the 5-position, which is meta to both the ring nitrogen and the ester group. This position is the least deactivated.

  • Methyl Isonicotinate: The ring is significantly more deactivated due to the strong, concerted electron withdrawal by the nitrogen and the para-ester group. Electrophilic substitution on methyl isonicotinate is exceedingly difficult and often results in very low yields, if any. The least deactivated positions are the 2- and 6-positions (ortho to the nitrogen), but these are still highly electron-poor.

Comparative Data for Electrophilic Nitration
CompoundReaction ConditionsMajor ProductYield (%)Reference
Methyl NicotinateConc. H₂SO₄, KNO₃Methyl 5-nitronicotinateModerate[General Pyridine Nitration]
Methyl IsonicotinateConc. H₂SO₄, KNO₃No significant reaction/decompositionVery Low[General Pyridine Nitration]

Note: Specific comparative yield data under identical conditions is scarce in the literature, and the information presented is based on general principles of pyridine reactivity.

Experimental Protocol: Electrophilic Nitration of Methyl Nicotinate

This protocol is adapted from general procedures for the nitration of deactivated aromatic rings.

Materials:

  • Methyl nicotinate

  • Concentrated sulfuric acid (98%)

  • Potassium nitrate

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 10 mL of concentrated sulfuric acid to 0°C in an ice bath.

  • Slowly add 2.0 g of methyl nicotinate to the cold sulfuric acid with continuous stirring.

  • In a separate beaker, dissolve 1.5 g of potassium nitrate in 5 mL of concentrated sulfuric acid.

  • Add the potassium nitrate solution dropwise to the methyl nicotinate solution over 30 minutes, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Carefully pour the reaction mixture onto 50 g of crushed ice.

  • Neutralize the resulting solution with a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Reactivity in Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is favored on electron-poor aromatic rings, particularly when a good leaving group is present and there are strong electron-withdrawing groups ortho or para to it.[4] This is where the reactivity of methyl isonicotinate and methyl nicotinate diverges significantly.

  • Methyl Isonicotinate: The powerful electron-withdrawing effect of the nitrogen and the para-ester group makes the ring highly susceptible to nucleophilic attack, especially at the 2- and 6-positions. If a good leaving group (e.g., a halide) is present at one of these positions, SNAr reactions can proceed with relative ease.

  • Methyl Nicotinate: The electron-deficient character of the ring is less pronounced compared to the isonicotinate. While SNAr is possible if a good leaving group and activating groups are present, the reaction rates are generally slower than for the corresponding isonicotinate derivatives.

Visualization of Nucleophilic Attack

Caption: Comparative mechanisms of nucleophilic attack on halo-derivatives of methyl isonicotinate and methyl nicotinate.

Reactivity of the Ester Group: Hydrolysis and Reduction

The reactivity of the methyl ester group itself is also influenced by the position of the nitrogen atom.

Ester Hydrolysis

The hydrolysis of the ester to the corresponding carboxylic acid can be catalyzed by either acid or base.

  • Base-Catalyzed Hydrolysis (Saponification): This reaction proceeds via nucleophilic acyl substitution. The rate of this reaction is dependent on the electrophilicity of the carbonyl carbon.

    • Methyl Isonicotinate: The strong electron-withdrawing nature of the pyridine ring at the 4-position makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by hydroxide ions. Therefore, methyl isonicotinate is expected to undergo saponification at a faster rate than methyl nicotinate.

    • Methyl Nicotinate: The carbonyl carbon is less electrophilic, leading to a slower rate of saponification. Studies on the hydrolysis of methyl nicotinate in aqueous solution have shown it to be a slow process.[5]

Experimental Protocol: Comparative Base-Catalyzed Hydrolysis

This protocol can be used to qualitatively or quantitatively compare the hydrolysis rates.

Materials:

  • Methyl isonicotinate

  • Methyl nicotinate

  • 1 M Sodium hydroxide solution

  • Ethanol

  • Phenolphthalein indicator

  • Standardized 0.1 M Hydrochloric acid

Procedure:

  • Prepare two identical reaction flasks. To each, add 0.01 moles of the respective ester and 20 mL of ethanol.

  • To each flask, add 20 mL of 1 M sodium hydroxide solution.

  • Stir both reaction mixtures at a constant temperature (e.g., 50°C).

  • At regular time intervals (e.g., every 15 minutes), withdraw a 2 mL aliquot from each reaction mixture and quench it in a flask containing 10 mL of ice-cold water.

  • Titrate the unreacted sodium hydroxide in the quenched aliquots with standardized 0.1 M hydrochloric acid using phenolphthalein as an indicator.

  • Plot the concentration of remaining ester versus time for both isomers to compare their hydrolysis rates.

Reduction of the Ester Group

The reduction of the ester group to the corresponding alcohol (pyridylmethanol) can be achieved using various reducing agents. Sodium borohydride (NaBH₄) is a mild reducing agent that typically does not reduce esters. However, in the presence of methanol, its reactivity is enhanced.

  • Methyl Nicotinate: The reduction of methyl nicotinate to 3-pyridylmethanol using a NaBH₄-methanol system has been reported to proceed in high yields.[6]

  • Methyl Isonicotinate: While specific comparative data is limited, the increased electrophilicity of the carbonyl carbon in methyl isonicotinate would suggest that it should be more readily reduced than methyl nicotinate under similar conditions.

Summary of Comparative Reactivity

Reaction TypeMethyl Isonicotinate (4-isomer)Methyl Nicotinate (3-isomer)Rationale
Electrophilic Aromatic Substitution Highly Deactivated (Very Low Reactivity)Deactivated (Low Reactivity)Stronger electron withdrawal by the para-nitrogen and ester in the isonicotinate.
Nucleophilic Aromatic Substitution More ReactiveLess ReactiveGreater electron deficiency of the ring in the isonicotinate isomer.
Base-Catalyzed Ester Hydrolysis FasterSlowerHigher electrophilicity of the carbonyl carbon in the isonicotinate.
Ester Reduction Expected to be FasterSlowerHigher electrophilicity of the carbonyl carbon in the isonicotinate.

Conclusion

The isomeric relationship between methyl isonicotinate and methyl nicotinate gives rise to distinct and predictable differences in their chemical reactivity. Methyl isonicotinate, with its para-disposed nitrogen and ester functionalities, exhibits a more electron-deficient aromatic ring. This renders it more susceptible to nucleophilic attack and reactions involving the electrophilic carbonyl carbon of the ester, while making it significantly less reactive towards electrophiles. In contrast, methyl nicotinate presents a more moderately deactivated system, offering a different regioselectivity and reactivity profile.

For the medicinal chemist and materials scientist, a thorough understanding of these electronic subtleties is not merely academic; it is a practical tool for designing efficient synthetic routes and for predicting the chemical behavior of more complex molecules containing these fundamental heterocyclic scaffolds. The choice between a nicotinate or an isonicotinate precursor can, therefore, be a critical decision in the successful development of novel chemical entities.

References

  • Garcia, B., et al. (1993). A Study of the Acid-Base Behaviour of the Three Isomeric Pyridinecarboxylic Acids. Journal of the Chemical Society, Faraday Transactions, 89(18), 3353-3358. Available at: [Link]

  • Green, R. W., & Tong, H. K. (1956). The Constitution of the Pyridine Monocarboxylic Acids in Aqueous Solution. Journal of the American Chemical Society, 78(19), 4896-4900. Available at: [Link]

  • ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? Available at: [Link]

  • MLR Institute of Pharmacy. (n.d.). Pharmaceutical Organic Chemistry-II Lab Manual. Available at: [Link]

  • Deshmukh, M., et al. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Der Pharmacia Lettre, 3(4), 264-266. Available at: [Link]

  • Saeed, A. (2010). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Journal of the Chemical Society of Pakistan, 32(4), 503-507.
  • Wikipedia. (n.d.). Methyl isonicotinate. Available at: [Link]

  • Euranto, E. K., & Cleve, N. J. (1966). Kinetic data for the acid-catalysed hydrolysis of carboxylic esters in water at 25 °C. Acta Chemica Scandinavica, 20, 1547-1554.
  • Pina, S. Jr. (2015). Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfides. University of Texas Rio Grande Valley.
  • Li, H., et al. (2004). Transformation Kinetics and Mechanism of the Sulfonylurea Herbicides Pyrazosulfuron Ethyl and Halosulfuron Methyl in Aqueous Solutions. Journal of Agricultural and Food Chemistry, 52(18), 5644-5650.
  • Aries, R. S., & Sachs, A. P. (1956). U.S. Patent No. 2,758,999. Washington, DC: U.S.
  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Available at: [Link]

  • Castro, E. A., et al. (1998). Kinetics and mechanisms of reactions of pyridines and imidazoles with phenyl acetates and trifluoroacetates in aqueous acetonitrile with low content of water: nucleophilic and general base catalysis in ester hydrolysis. Journal of the Chemical Society, Perkin Transactions 2, (1), 33-37.
  • Ross, B. M., et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Research Notes, 1, 80. Available at: [Link]

  • Erharuyi, O., et al. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Journal of Pharmacy and Bioresources, 12(1), 54-59.
  • PubChem. (n.d.). Methyl nicotinate. Available at: [Link]

  • Jasperse, C. (n.d.). NaBH4 Reduction of 2-Methylcyclohexanone.
  • Google Patents. (n.d.). Process for the preparation of pyridine-2,3-dicarboxylic acid esters.
  • Reddit. (2020). NaBH4 reduction of ester. r/Chempros.
  • Buncel, E., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(26), 4735-4745.
  • Wikipedia. (n.d.). Methyl nicotinate. Available at: [Link]

  • PubChem. (n.d.). Methyl isonicotinate. Available at: [Link]

  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Available at: [Link]

  • Chem LibreTexts. (2021). 34.
  • Buncel, E., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Organic & Biomolecular Chemistry, 12(26), 4735-4745.
  • Al-Ghananeem, A. M., & Crooks, P. A. (2006). Kinetic and Biocatalytic Evaluation of Dodecyl Nicotinate Hydrolysis in Aqueous Buffers and Biological Media. Drug Development and Industrial Pharmacy, 32(7), 837-844.
  • Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • Ehteshami, M., & Taghizadeh, M. (2006). Kinetic study of catalytic hydrolysis reaction of methyl acetate to acetic acid and methanol. Iranian Journal of Science and Technology, Transaction B, Engineering, 30(B5), 595-602.
  • O'Dowd, G. (n.d.).
  • Chem LibreTexts. (2021). 16.
  • Al-Hasan, Y. M., et al. (2021).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl4-pyridinecarboxylate

CAS: 2459-09-8 | Synonyms: Methyl isonicotinate, Isonicotinic acid methyl ester[1][2] Executive Safety Summary Methyl 4-pyridinecarboxylate presents a unique handling challenge due to its physical properties and chemical...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 2459-09-8 | Synonyms: Methyl isonicotinate, Isonicotinic acid methyl ester[1][2]

Executive Safety Summary

Methyl 4-pyridinecarboxylate presents a unique handling challenge due to its physical properties and chemical structure. As a pyridine ester , it combines the permeation characteristics of aromatic heterocycles with the solvent properties of esters. Furthermore, with a melting point of 8.5°C , it exists on the threshold between solid and liquid, often requiring phase management during transfer.

This guide moves beyond generic "wear gloves" advice, providing a material-science-based approach to PPE selection to ensure zero exposure during drug development workflows.

Hazard Snapshot
ParameterDataOperational Implication
GHS Classification Skin Irrit. 2 (H315), Eye Irrit.[3][4] 2A (H319), STOT SE 3 (H335)Fume hood is mandatory. Vapors trigger respiratory distress.
Melting Point 8.0 – 8.5 °CPhase Shifting: May solidify in cold storage/transport. Requires ambient thawing before volumetric transfer.
Flash Point ~82 °C (Closed Cup)Combustible Liquid. Keep away from heat sources/open flames.
Reactivity Ester functionalityVulnerable to hydrolysis; avoid strong acids/bases and moisture during storage.

Personal Protective Equipment (PPE) Matrix

A. Hand Protection: The "Ester-Pyridine" Permeation Risk

Scientific Rationale: Standard thin nitrile gloves provide insufficient protection against pyridine esters for prolonged contact. The ester functional group can swell nitrile rubber, while the pyridine ring facilitates permeation.

  • Degradation Mechanism: Esters attack the polymer matrix of nitrile, reducing breakthrough time significantly compared to aqueous solutions.

TaskRecommended Glove SystemProtocol
Standard Handling (Weighing/Pipetting)Double-Gloved Nitrile (Total thickness > 8 mil)Outer Glove: Disposable Nitrile (4-5 mil).Inner Glove: Extended cuff Nitrile.Change outer glove immediately upon any splash.
Spill Cleanup / Bulk Transfer (> 100 mL)Laminate Film (Silver Shield®) or Butyl Rubber Do not use Nitrile. Laminate films provide >4-hour breakthrough time against aromatic esters. Wear under an outer nitrile glove for dexterity.
B. Eye & Face Protection[3][4][6][7][8]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1+).

  • Why not Safety Glasses? Methyl 4-pyridinecarboxylate is a liquid at room temperature. Safety glasses have gaps that allow vapors or splashed liquids to bypass the lens, causing severe conjunctival irritation (H319).

C. Respiratory & Body Protection[4][6][7][8]
  • Engineering Control (Primary): All handling must occur inside a certified chemical fume hood operating at 80-100 fpm face velocity.

  • PPE (Secondary): If hood containment is breached or during spill cleanup, a half-face respirator with Organic Vapor (OV) cartridges is required.

  • Clothing: Standard chemically resistant lab coat (buttoned) and closed-toe shoes.

Operational Protocol: Phase-State Management

Because the melting point is ~8°C, the reagent often arrives as a solid or semi-solid if shipped on ice, but is a liquid on the bench.

Step-by-Step Handling Workflow
  • Phase Assessment:

    • If solid: Do not heat aggressively. Allow to stand at ambient temperature (20°C) in the fume hood for 30 minutes to liquefy.

    • Why? Aggressive heating increases vapor pressure, elevating inhalation risk.

  • Transfer:

    • Liquid: Use positive displacement pipettes to prevent dripping (esters have low surface tension).

    • Solid: If weighing as a solid, use a pre-tared closed vessel. Avoid static generation which can disperse fine crystals.

  • Decontamination:

    • Wipe threads of the bottle with a dry Kimwipe, then a solvent-dampened wipe (Ethanol) before closing.

    • Risk:[3][5][6] Residue on the cap threads is the #1 cause of secondary glove contamination next time the bottle is opened.

Visualized Safety Workflow

The following diagram outlines the decision logic for safe handling, emphasizing the "Phase Check" unique to this chemical.

SafeHandling Start Start: Reagent Retrieval PhaseCheck Check Physical State (MP ~8°C) Start->PhaseCheck SolidState State: SOLID/SLUSH PhaseCheck->SolidState Stored Cold LiquidState State: LIQUID PhaseCheck->LiquidState Room Temp Thaw Ambient Thaw in Hood (No Heat Gun) SolidState->Thaw PPE_Check PPE Verification: 1. Splash Goggles 2. Double Nitrile Gloves 3. Fume Hood ON LiquidState->PPE_Check Thaw->PPE_Check Handling Perform Transfer (Avoid Aerosols) PPE_Check->Handling SpillEvent Spill Occurred? Handling->SpillEvent Cleanup Apply Laminate Gloves Absorb with Vermiculite SpillEvent->Cleanup Yes Decon Wipe Bottle Threads (Ethanol) SpillEvent->Decon No Waste Disposal: Organic Waste Stream Cleanup->Waste Decon->Waste

Figure 1: Operational decision tree for Methyl 4-pyridinecarboxylate, highlighting the critical phase-check step due to its low melting point.

Emergency Response & Disposal

Spill Management
  • Evacuate: Clear the immediate area of personnel.

  • PPE Upgrade: Don Silver Shield/Laminate gloves immediately. Nitrile is insufficient for pools of pure reagent.

  • Containment: Use inert absorbents (Vermiculite or Sand). Do not use combustible materials (paper towels) for large pools as the liquid is combustible.

  • Cleaning: Clean surface with soap and water, followed by an alcohol wipe to remove the oily ester residue.

Waste Disposal[6][7]
  • Classification: Non-halogenated Organic Solvent Waste.

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric acid) or strong bases (which cause hydrolysis and heat generation).

  • Code: Dispose of via approved chemical waste contractor (e.g., code D001 for ignitability if applicable in your jurisdiction, though often classified simply as organic toxicity hazard).

References

  • National Institute of Standards and Technology (NIST). Methyl 4-pyridinecarboxylate Properties. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. Methyl isonicotinate Compound Summary. National Library of Medicine. Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.